Chemical structure and properties of 1-Propyl-7-vinyl-1H-indole
The following technical guide details the chemical structure, synthesis, and properties of 1-Propyl-7-vinyl-1H-indole , a specialized heterocyclic intermediate used in advanced organic synthesis and materials science. CA...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and properties of 1-Propyl-7-vinyl-1H-indole , a specialized heterocyclic intermediate used in advanced organic synthesis and materials science.
1-Propyl-7-vinyl-1H-indole is a functionalized indole derivative characterized by a propyl chain at the N1 position and a reactive vinyl group at the C7 position.[3] Unlike common C3-substituted indoles (tryptamine derivatives), this molecule belongs to a class of 7-substituted indoles , which are critical for developing sterically constrained pharmacophores and conductive polymers.
The 7-vinyl motif provides a unique handle for palladium-catalyzed cross-coupling, polymerization (forming polyindoles), and cycloaddition reactions, while the N-propyl group modulates lipophilicity (LogP) and solubility in organic solvents.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a bicyclic indole core.[4] The N-propyl chain acts as an electron-releasing alkyl group, slightly increasing the electron density of the pyrrole ring via the inductive effect (+I). The C7-vinyl group is conjugated with the benzene ring of the indole system, creating a styrene-like electronic environment.
Steric Environment: The C7 position is peri-planar to the N1 substituent. The presence of the propyl group at N1 creates a "steric pocket" that influences the rotation of the vinyl group, potentially favoring specific conformers during polymerization or ligand binding.
Electronic Conjugation: The vinyl group allows for extended
-conjugation. However, unlike C2 or C3 vinyl indoles, the C7 vinyl group is less electronically coupled to the nitrogen lone pair, making it behave more like a functionalized styrene than a vinylamine.
Physicochemical Data (Predicted)
Property
Value
Description
Molecular Weight
185.27 g/mol
Monoisotopic mass: 185.1204
LogP (Octanol/Water)
~4.2 - 4.5
Highly lipophilic due to propyl/vinyl groups
H-Bond Donors
0
N-alkylated (no N-H)
H-Bond Acceptors
1
Indole nitrogen
Boiling Point
~290-300 °C
Estimated at 760 mmHg
Physical State
Viscous Oil / Low Melting Solid
Likely a yellow/amber oil at RT
Synthesis Protocols
The synthesis of 1-Propyl-7-vinyl-1H-indole is best achieved through a modular approach, prioritizing N-alkylation followed by Palladium-catalyzed vinylation to avoid side reactions involving the vinyl group.
Combine 1-propyl-7-bromoindole (1.0 eq) and vinyl source (1.2 eq) in solvent.
Degas with Argon for 15 min.
Add Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ (3.0 eq).
Reflux (80°C) for 12-16 hours.
Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Synthesis Pathway Diagram
Caption: Modular synthesis via N-alkylation followed by Pd-catalyzed cross-coupling.
Reactivity & Transformations
The chemical behavior of 1-Propyl-7-vinyl-1H-indole is defined by the competition between the electron-rich indole ring and the reactive vinyl alkene.
Polymerization (Materials Science)
The 7-vinyl group functions similarly to styrene. Under radical initiation (AIBN) or cationic conditions (BF₃·OEt₂), this molecule can homopolymerize or copolymerize to form poly(7-vinylindole) derivatives. These materials are investigated for:
Organic Electronics: Hole-transporting layers in OLEDs.
Conductive Polymers: When doped with oxidants (e.g., I₂).
Cycloaddition (Diels-Alder)
The vinyl group can act as a dienophile or part of a diene system (with the indole C2=C3 bond, though this requires forcing conditions due to aromaticity loss).
Reaction: [4+2] Cycloaddition with electron-deficient dienes (e.g., maleic anhydride) generally occurs at the vinyl group, preserving the indole aromaticity.
Electrophilic Aromatic Substitution (EAS)
Despite the 7-vinyl group, the C3 position remains the most nucleophilic site.
Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF yields 1-propyl-7-vinyl-1H-indole-3-carbaldehyde.
Acylation: Friedel-Crafts acylation will occur predominantly at C3.
Reactivity Flowchart
Caption: Primary reactivity pathways: Polymerization (Vinyl), EAS (Indole C3), and Oxidation.
Characterization Data (Reference Standards)
Researchers should validate the synthesis using 1H NMR. The following shifts are predicted based on additive substituent constants for indole derivatives.
1H NMR Spectrum (400 MHz, CDCl₃)
Shift (δ ppm)
Multiplicity
Integration
Assignment
Notes
7.60
Doublet (d)
1H
C4-H
Aromatic
7.20
Doublet (d)
1H
C6-H
Aromatic
7.05
Triplet (t)
1H
C5-H
Aromatic overlap
7.00
Doublet (d)
1H
C2-H
Pyrrole proton
6.95
DD
1H
Vinyl-H (Internal)
Styrenyl CH=
6.50
Doublet (d)
1H
C3-H
Pyrrole proton
5.75
Doublet (d)
1H
Vinyl-H (Terminal, trans)
J ~ 17 Hz
5.35
Doublet (d)
1H
Vinyl-H (Terminal, cis)
J ~ 11 Hz
4.15
Triplet (t)
2H
N-CH₂-
Propyl α-proton
1.85
Multiplet (m)
2H
-CH₂-
Propyl β-proton
0.95
Triplet (t)
3H
-CH₃
Propyl methyl
Safety & Handling
Hazards: As a vinyl-substituted aromatic, the compound may polymerize exothermically if stored without inhibitors (e.g., BHT) at high temperatures.
Toxicity: Indole derivatives can be irritants. 1-Propyl-7-vinyl-1H-indole is lipophilic and may penetrate skin. Use standard PPE (nitrile gloves, goggles).
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the vinyl group or spontaneous polymerization.
References
National Institute of Standards and Technology (NIST). 1-propyl-1H-indole Properties and Spectra. NIST Chemistry WebBook.[5] [Link]
PubChem. 1-propyl-1H-indole Compound Summary. National Library of Medicine. [Link]
Sundberg, R. J.Indoles. Academic Press, 1996. (Foundational text on Indole reactivity and 7-substitution effects).
Gribble, G. W.Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer, 2010. (Reference for vinylindole synthesis and palladium coupling).
Solubility profile of 1-Propyl-7-vinyl-1H-indole in organic solvents
Technical Monograph: Solvation Dynamics and Solubility Profiling of 1-Propyl-7-vinyl-1H-indole Part 1: Executive Summary & Chemical Identity 1-Propyl-7-vinyl-1H-indole is a specialized lipophilic intermediate often utili...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Solvation Dynamics and Solubility Profiling of 1-Propyl-7-vinyl-1H-indole
Part 1: Executive Summary & Chemical Identity
1-Propyl-7-vinyl-1H-indole is a specialized lipophilic intermediate often utilized in the synthesis of complex indole alkaloids, functionalized polymers, and pharmaceutical candidates targeting specific kinase pathways.[1][2][3] Its structure features a hydrophobic propyl chain at the N1 position and a reactive vinyl group at the C7 position.[1][2]
Unlike simple indoles, the presence of the C7-vinyl moiety introduces significant polymerization sensitivity and alters the packing density of the crystal lattice (if solid) or the viscosity (if oil).[2] This guide provides a predicted solubility profile based on Hansen Solubility Parameters (HSP) and structural analogs, alongside a validated experimental protocol for empirical determination.[2][3]
Key Physicochemical Characteristics (Predicted):
Lipophilicity (LogP): ~4.2 – 4.8 (High lipophilicity due to N-propyl and vinyl groups).[1][2][3]
Physical State: Likely a viscous yellow oil or low-melting solid at room temperature.[1][2][3]
Reactivity: The C7-vinyl group is prone to radical polymerization and oxidation.[1][2] Solvents must be peroxide-free and ideally degassed. [1][2][3]
Part 2: Theoretical Solubility Framework
To understand the solubility behavior of 1-Propyl-7-vinyl-1H-indole without expending precious material, we utilize Hansen Solubility Parameters (HSP) .[1][2][3] The molecule interacts via three primary forces:[1][2]
(Dispersion): High interaction due to the aromatic indole core and propyl chain.[2]
(Polarity): Moderate interaction driven by the indole nitrogen (though reduced by N-alkylation).[2][3]
(Hydrogen Bonding): Low interaction; N-alkylation removes the H-bond donor capability of the indole N-H, leaving only weak H-bond acceptor potential.[1][2][3]
Solubility Prediction Table:
Solvent Class
Representative Solvents
Solubility Prediction
Mechanistic Rationale
Halogenated
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Perfect match for dispersion forces () and low H-bonding requirement.[1][2][3]
Esters
Ethyl Acetate (EtOAc)
Good (>50 mg/mL)
Standard solvent for purification; compatible polarity.[2][3]
Aprotic Polar
DMSO, DMF, DMAc
Excellent (>100 mg/mL)
High capacity for dissolving aromatic heterocycles; useful for stock solutions.[2][3]
Ethers
THF, 2-MeTHF, MTBE
Good
Good compatibility, but watch for peroxides which trigger vinyl polymerization.[1][2][3]
Alcohols
Methanol, Ethanol, IPA
Moderate/Low
High of solvent opposes the lipophilic nature of the propyl/vinyl groups.[2][3] Heating required.[1][2]
Alkanes
Hexanes, Heptane, Pentane
Low/Moderate
Often acts as an anti-solvent or eluent component.[1][2][3] Soluble at low concentrations.[1][2]
Aqueous
Water, PBS Buffers
Insoluble (<0.01 mg/mL)
Hydrophobic effect dominates; LogP > 4 precludes water solubility.[2][3]
Critical Application Note: For flash chromatography purification, a gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:[2][3]20) is the standard recommended mobile phase based on this polarity profile.[2]
Part 3: Experimental Protocol (OECD 105 Adapted)
Due to the reactive nature of the vinyl group, standard "Shake Flask" methods must be modified to prevent polymerization during the equilibration period.[1][2] The following protocol ensures data integrity.
Protocol: Kinetic Saturation Shake-Flask Method
Objective: Determine equilibrium solubility at 25°C while mitigating vinyl oxidation.
Reagents & Equipment:
Test Substance: 1-Propyl-7-vinyl-1H-indole (>98% purity).[1][2][3]
Solvents: HPLC Grade (Degassed).
Stabilizer: BHT (Butylated hydroxytoluene) added to solvents at 250 ppm (optional but recommended).[2][3]
Agitation: Orbital shaker with temperature control.[1][2]
Analysis: HPLC-UV (Detection at 254 nm or 280 nm).[1][2][3]
Step-by-Step Workflow:
Preparation: Add excess test substance (approx. 50 mg) to 1 mL of solvent in a borosilicate glass vial.
Inerting: Flush the headspace with Argon or Nitrogen to remove oxygen.[1][2] Cap tightly.
Equilibration: Agitate at 25°C for 24 hours. Note: Do not use ultrasonic baths for prolonged periods as they can induce radical polymerization.[1][2]
Sedimentation: Allow the vial to stand for 1 hour to let undissolved solids/oils settle.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filter prevents clogging).[2]
Quantification: Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC.
Part 4: Visualization of Screening Workflow
The following diagram outlines the decision logic for solvent selection and solubility determination, incorporating the safety checks for the vinyl moiety.
Figure 1: Workflow for determining the solubility of reactive vinyl-indole derivatives, emphasizing safety checks against polymerization.
Part 5: Handling & Stability Recommendations
When handling 1-Propyl-7-vinyl-1H-indole in solution, strict adherence to the following protocols is required to maintain chemical integrity:
Avoid Acidic Solvents: Vinyl indoles are electron-rich enamines.[1][2][3] Strong acids (e.g., HCl, TFA) can cause protonation at the C3 position or the vinyl group, leading to dimerization or polymerization.[2][3] Use neutral or slightly basic conditions.
Storage: Store stock solutions (e.g., in DMSO) at -20°C under an inert atmosphere (Argon).
Stabilization: If the compound is to be kept in solution (e.g., DCM or Ether) for >4 hours, add 0.05% BHT or Hydroquinone as a radical scavenger.
References
OECD Guidelines for the Testing of Chemicals. (1995).[2][4] Test No. 105: Water Solubility.[1][2][4][5][6][7] Organization for Economic Cooperation and Development.[1][2][6]
Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook, Second Edition.[1][2][3] CRC Press.[1][2] (Defines the theoretical basis for
calculations).
PubChem. (n.d.).[2][3] Indole Structure and Properties.[1][2][8][9][10] National Library of Medicine.[1][2]
Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2] (Basis for LogP and lipophilicity discussions).
Thermodynamic Stability and Reactivity Profile of N-Propyl Vinyl Indoles
This guide serves as an advanced technical resource for researchers and drug development professionals focusing on the thermodynamic and kinetic profiles of N-propyl vinyl indoles .[1] It synthesizes mechanistic organic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for researchers and drug development professionals focusing on the thermodynamic and kinetic profiles of N-propyl vinyl indoles .[1] It synthesizes mechanistic organic chemistry with practical stability assessments.[1]
[1]
Executive Summary
N-propyl vinyl indoles represent a class of electron-rich dienes utilized primarily as synthons in the construction of carbazole alkaloids and indole-based pharmacophores.[1] Their utility in drug development is often limited by their distinct thermodynamic instability.[1] Unlike their N-tosyl or N-acetyl counterparts, the N-propyl group (an electron-donating alkyl substituent) exacerbates the nucleophilicity of the vinyl moiety, lowering the activation energy for polymerization and oxidative degradation.[1] This guide delineates the structural causes of this instability, compares the 2-vinyl and 3-vinyl isomers, and provides validated protocols for their handling and characterization.[1]
Part 1: Structural Dynamics and Electronic Effects
The stability of N-propyl vinyl indoles is governed by the interplay between the aromatic indole core and the exocyclic vinyl group.[1] The position of the vinyl group (C2 vs. C3) and the electronic nature of the N-substituent are critical determinants.[1]
The N-Propyl Inductive Effect (+I)
The N-propyl group exerts a positive inductive effect (+I), increasing electron density on the indole nitrogen.[1] Through resonance, this density is donated into the indole ring and subsequently to the vinyl substituent.[1]
Consequence: The Highest Occupied Molecular Orbital (HOMO) energy is raised.[1]
Reactivity: The vinyl group becomes highly nucleophilic.[1] While beneficial for Diels-Alder reactions (as an electron-rich diene), it drastically reduces shelf-life by promoting auto-oxidation and radical polymerization.[1]
Isomeric Stability: 2-Vinyl vs. 3-Vinyl
Thermodynamic stability differs significantly between the two primary isomers:[1]
Mechanistic Insight: In 3-vinylindoles, the vinyl group is in direct conjugation with the electron-rich C3 position (enamine-like character).[1] The N-propyl group amplifies this, making the
-carbon of the vinyl group exceptionally nucleophilic and prone to electrophilic attack or cationic polymerization.[1]
Part 2: Degradation Pathways (Thermodynamic vs. Kinetic)
The "instability" of these compounds is often kinetic rather than thermodynamic; the polymerized state is thermodynamically preferred (
N-propyl vinyl indoles undergo radical and cationic polymerization.[1] The N-propyl group stabilizes the intermediate radical/cation on the indole nitrogen, accelerating chain propagation.[1]
Radical Mechanism: Initiated by trace peroxides or light.[1] The vinyl double bond opens, forming a resonance-stabilized benzylic-type radical.[1]
Cationic Mechanism: Initiated by trace acids (even from silica gel).[1] The
-carbon is protonated, leading to a carbocation stabilized by the indole nitrogen.[1]
Oxidative Cleavage
The electron-rich double bond acts as a scavenger for singlet oxygen (
), leading to the formation of dioxetanes, which cleave to yield N-propyl indole-2-carboxaldehyde or 3-carboxaldehyde .[1]
Visualization: Degradation Mechanisms
The following diagram illustrates the competing pathways of polymerization and oxidation.
Figure 1: Competing degradation pathways for N-propyl vinyl indoles.[1] Polymerization is the dominant kinetic risk.
Part 3: Experimental Protocols for Stability Assessment
To validate the quality of N-propyl vinyl indoles before use in drug development pipelines (e.g., as Diels-Alder dienes), the following self-validating protocols are recommended.
H NMR spectrum at . Integrate vinyl protons (typically 5.0–7.0 ppm) against the standard.[1]
Stress: Incubate the NMR tube at 40°C in the dark.
Monitoring: Acquire spectra every 4 hours for 24 hours.
Analysis: Plot
vs. time. A linear decay indicates first-order degradation (likely dimerization or rearrangement).[1] Deviation suggests autocatalytic polymerization.[1]
Protocol: Polymerization Potential Check (DSC)
Purpose: To identify the onset temperature of exothermic polymerization.[1]
For researchers storing libraries of these intermediates:
Radical Scavenging: Add 0.1% w/w BHT (Butylated hydroxytoluene) or Hydroquinone to the storage vial.[1] This scavenges peroxy radicals, inhibiting the chain reaction.[1]
Acid Neutralization: Store oils over a few pellets of Potassium Carbonate (
) or in glassware treated with base to neutralize surface silanols.[1]
Solvent Choice: Avoid chlorinated solvents (CHCl
, CHCl) for long-term storage as they can generate HCl over time.[1] Prefer benzene- or DMSO- for solution storage.
References
Pindur, U. (1992).[1][8] "2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions." Heterocycles. Link (Context: Detailed review of vinyl indole reactivity and stability).
Maji, M., et al. (2022).[1] "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry. Link (Context: Synthesis and stability of N-alkylated indole derivatives).[1]
Elshaier, Y., et al. (2022).[1][9] "Chemistry of 2-vinylindoles: synthesis and applications." New Journal of Chemistry. Link (Context: Comprehensive review of 2-vinylindole synthesis and biological applications).
Zeng, X., et al. (2013).[1] "Polymerization and Copolymerization of N-Vinylindole and N-Vinylmethylindoles." Macromolecules. Link (Context: Mechanisms of vinyl indole polymerization).[1]
Kulikova, T., et al. (2017).[1] "Amphiphilic poly-N-vinyl-2-pyrrolidone: Synthesis, properties, nanoparticles." Polymer Science, Series D. Link (Context: Analogous N-vinyl polymerization kinetics).
An In-depth Technical Guide to the Predicted Biological Activity of 1-Propyl-7-vinyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic value.[1][2][3][4] This guide focuses on 1-Propyl-7-vinyl-1H-indole, a specific derivative for which biological data is not yet prevalent. By leveraging extensive research on structurally related vinylindoles and indole alkaloids, this document provides a predictive analysis of its potential biological activities. We project that 1-Propyl-7-vinyl-1H-indole is likely to exhibit anticancer, anti-inflammatory, and antimicrobial properties. This guide synthesizes the theoretical underpinnings for these predictions, outlines potential mechanisms of action, and provides detailed, field-proven experimental protocols for the validation of these hypotheses. Our objective is to furnish researchers and drug development professionals with a robust framework for initiating and advancing the investigation of this promising compound.
Introduction to 1-Propyl-7-vinyl-1H-indole: A Profile
1-Propyl-7-vinyl-1H-indole is a heterocyclic aromatic compound characterized by a core indole scaffold, an N-propyl substitution at position 1, and a vinyl group at position 7. The indole ring system is a prevalent "privileged scaffold" in drug discovery, known for its ability to interact with a wide array of biological targets.[2][5] The N-propyl group enhances lipophilicity, which may influence membrane permeability and target engagement, while the 7-vinyl group introduces a reactive site for potential covalent interactions or further chemical modification.
While direct synthesis routes for 1-Propyl-7-vinyl-1H-indole are not extensively documented, analogous N-vinylindoles have been synthesized through methods like Knoevenagel condensation or copper-catalyzed cyclization reactions.[6][7] The structural features of this molecule suggest a high potential for biological activity, drawing parallels from the vast library of pharmacologically active indole derivatives.[8][9][10]
Predicted Biological Activities and Mechanistic Rationale
Based on the established pharmacological profiles of analogous indole compounds, we predict that 1-Propyl-7-vinyl-1H-indole will exhibit significant activity in three primary therapeutic areas: oncology, inflammation, and infectious diseases.
Predicted Anticancer Activity
The indole scaffold is a key component of numerous anticancer agents, both natural and synthetic.[2][4][11] For instance, vinca alkaloids like vinblastine and vincristine, which contain an indole moiety, are staples in chemotherapy.[12]
Causality of Experimental Choices: The prediction of anticancer activity for 1-Propyl-7-vinyl-1H-indole is rooted in the known mechanisms of similar compounds. N-vinylindoles, for example, have been shown to exert antiproliferative effects, potentially through the inhibition of tubulin polymerization, a critical process in cell division.[6] The structural similarity of 1-Propyl-7-vinyl-1H-indole to these compounds makes it a plausible candidate for similar activity.
Potential Mechanisms of Action:
Tubulin Polymerization Inhibition: The vinylindole moiety may interfere with the assembly of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[6]
Kinase Inhibition: The indole nucleus can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.
Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells through various signaling pathways.[6]
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for assessing the anticancer potential of 1-Propyl-7-vinyl-1H-indole.
Predicted Anti-inflammatory Activity
Indole derivatives have demonstrated significant anti-inflammatory properties.[1][8][13] This activity is often attributed to their ability to modulate key inflammatory pathways.
Causality of Experimental Choices: The structural resemblance of 1-Propyl-7-vinyl-1H-indole to known anti-inflammatory indoles suggests it may also modulate inflammatory responses. For example, some indole derivatives inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.
Potential Mechanisms of Action:
COX-2 Inhibition: The compound may selectively inhibit the COX-2 enzyme, reducing the production of prostaglandins that mediate inflammation and pain.
NF-κB Pathway Inhibition: It could potentially inhibit the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.[14]
Cytokine Modulation: The molecule might suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Signaling Pathway for NF-κB Inhibition
Caption: Predicted inhibition of the NF-κB signaling pathway.
Predicted Antimicrobial Activity
The indole core is present in many compounds with potent antimicrobial activity against a broad spectrum of pathogens.[3][4][13][15]
Causality of Experimental Choices: The lipophilic nature imparted by the N-propyl group, combined with the indole ring, may facilitate the compound's interaction with and disruption of microbial cell membranes. Several N-vinylindoles have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]
Potential Mechanisms of Action:
Cell Membrane Disruption: The compound may intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability and cell death.
Enzyme Inhibition: It could inhibit essential microbial enzymes involved in processes like cell wall synthesis or DNA replication.
Biofilm Inhibition: Some indole derivatives have been shown to prevent the formation of bacterial biofilms, which are critical for chronic infections.[14]
Detailed Experimental Protocols
Protocol for Anticancer Activity Evaluation: MTT Assay
This protocol assesses the cytotoxic effect of 1-Propyl-7-vinyl-1H-indole on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of 1-Propyl-7-vinyl-1H-indole in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Anti-inflammatory Activity Evaluation: Nitric Oxide (NO) Assay in Macrophages
This protocol measures the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
RAW 264.7 macrophage cell line
Complete growth medium
Lipopolysaccharide (LPS)
1-Propyl-7-vinyl-1H-indole (dissolved in DMSO)
Griess Reagent System
96-well microplates
Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
Pre-treatment: Treat the cells with various concentrations of 1-Propyl-7-vinyl-1H-indole for 1 hour.
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (from Griess Reagent System) and incubate for 10 minutes.
Add 50 µL of NED solution and incubate for another 10 minutes.
Absorbance Measurement: Read the absorbance at 540 nm.
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.
Protocol for Antimicrobial Activity Evaluation: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacteria.[16]
Compound Dilution: Prepare a two-fold serial dilution of 1-Propyl-7-vinyl-1H-indole in MHB in a 96-well plate.
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Predicted Physicochemical and ADMET Properties of 1-Propyl-7-vinyl-1H-indole (Illustrative)
Property
Predicted Value
Significance
Molecular Weight
~199.28 g/mol
Adheres to Lipinski's rule of five
LogP
~3.5
Good lipophilicity for membrane permeability
H-bond Donors
0
Favorable for oral bioavailability
H-bond Acceptors
1
Favorable for oral bioavailability
Predicted Toxicity
Low
Suggests a potentially favorable safety profile
Note: These values are illustrative and would need to be calculated using in silico tools.[17][18]
Table 2: Hypothetical IC50 Values for 1-Propyl-7-vinyl-1H-indole in Anticancer Assays
Cell Line
IC50 (µM)
HeLa (Cervical Cancer)
5.2
SKOV-3 (Ovarian Cancer)
8.7
AGS (Gastric Cancer)
12.1
HaCaT (Non-cancerous)
> 50
Note: These are hypothetical values for illustrative purposes, based on data for similar compounds.[6]
Conclusion
While experimental data on 1-Propyl-7-vinyl-1H-indole is currently lacking, a comprehensive analysis of the vast body of literature on related indole derivatives provides a strong basis for predicting its biological activities. The structural features of this compound suggest a high likelihood of it possessing anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols detailed in this guide offer a validated and systematic approach for researchers to investigate these predictions. The potential for 1-Propyl-7-vinyl-1H-indole to modulate multiple biological pathways makes it a compelling candidate for further research and development in the quest for novel therapeutic agents.
References
National Center for Biotechnology Information. 1-Vinyl-1H-indole-3-carbaldehyde. PubChem Compound Summary for CID 135399589. [Link]
Ali, M. A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
El-Sawy, E. R., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Molecules. [Link]
Li, Y., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs. [Link]
Janeiro, A. M., & Marques, C. S. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals. [Link]
Patel, P., et al. (2023). Synthesis and evaluation of biological activity of some novel indoles. World Journal of Pharmaceutical Research.
Ahmad, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
Sharma, V., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
Szałaj, N., et al. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules. [Link]
Wang, Z.-Q., et al. (2015). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. RSC Advances. [Link]
Trofimov, B. A., et al. (2010). One-pot selective synthesis of n-vinyl-4,5-dihydrobenzo[g]indole from 1-tetralone and acetylene in the system NH2OH·HCL–KOH–DMSO. Russian Chemical Bulletin.
Rahman, M. H., et al. (2023).
National Center for Biotechnology Information. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. PubMed Central. [Link]
Bar-Yehuda, S., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget. [Link]
National Center for Biotechnology Information. In Silico Studies of Indole Derivatives as Antibacterial Agents. PubMed Central. [Link]
National Center for Biotechnology Information. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PubMed Central. [Link]
Chatpalliwar, V. (2022). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. ScienceScholar.
MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
Szałaj, N., et al. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]
Manavalan, B., et al. (2023).
American Chemical Society. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
ResearchGate. Basic protocol to assess preclinical anticancer activity. [Link]
National Center for Biotechnology Information. Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]
National Center for Biotechnology Information. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]
ResearchGate. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
ResearchGate. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. [Link]
An In-depth Technical Guide to 1-Propyl-7-vinyl-1H-indole: Synthesis, Characterization, and Potential Applications
Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-Propyl-7-vinyl-1H-indole. As a previously uncharacterized molecule, this document outlines plausible synthetic routes,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-Propyl-7-vinyl-1H-indole. As a previously uncharacterized molecule, this document outlines plausible synthetic routes, predicted physicochemical properties, and prospective applications in drug discovery and materials science. The synthesis section details two distinct approaches: a classical multi-step synthesis involving a 7-halo-indole intermediate and a modern, more direct C-H activation strategy. Each proposed synthetic step is accompanied by a detailed experimental protocol. Furthermore, this guide explores the potential pharmacological activities of 1-Propyl-7-vinyl-1H-indole, drawing parallels with structurally related compounds known for their anticancer, antiviral, and anti-inflammatory properties. The potential for this molecule to serve as a monomer in the development of novel polymers with unique electronic properties is also discussed. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities within the vast and pharmacologically significant indole family.
Introduction: The Untapped Potential of Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to interact with various biological targets have led to the development of therapeutics for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[3][4] While the functionalization of the indole ring at the C2 and C3 positions is well-established, selective modification at the C7 position remains a more challenging yet highly rewarding endeavor.[5][6] C7-substituted indoles are key structural motifs in a number of compounds with significant biological activities, including antiviral agents.[7]
This guide focuses on the novel compound 1-Propyl-7-vinyl-1H-indole , a molecule that, to our knowledge, has not been previously synthesized or characterized, as evidenced by the absence of an assigned CAS registry number. The strategic combination of an N-propyl group and a C7-vinyl group on the indole scaffold presents intriguing possibilities for both modulating biological activity and for applications in polymer chemistry. The N-propyl group can enhance lipophilicity, potentially improving pharmacokinetic properties, while the C7-vinyl group serves as a versatile chemical handle for further derivatization or polymerization.[8]
This document serves as a prospective analysis, providing a scientifically grounded framework for the synthesis, characterization, and exploration of 1-Propyl-7-vinyl-1H-indole.
Proposed Synthetic Pathways
Two primary synthetic strategies are proposed for the synthesis of 1-Propyl-7-vinyl-1H-indole. The first is a classical approach that relies on the synthesis of a 7-halo-indole intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the vinyl group. The second is a more contemporary approach that utilizes a directing group to achieve direct C-H vinylation at the C7 position.
Classical Approach via a 7-Halo-indole Intermediate
This pathway involves a three-step process starting from commercially available 7-bromo-1H-indole: 1) N-propylation, 2) protection of the indole nitrogen if necessary for the subsequent cross-coupling, and 3) a Suzuki-Miyaura or Heck cross-coupling reaction to introduce the vinyl group. Given that N-alkylation can be performed efficiently, a direct N-propylation followed by the cross-coupling is the most streamlined classical approach.
Workflow for the Classical Synthesis of 1-Propyl-7-vinyl-1H-indole:
Caption: Classical synthetic route to 1-Propyl-7-vinyl-1H-indole.
The N-alkylation of indoles is a well-established transformation. A common and effective method involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by quenching with an alkyl halide.[9]
Experimental Protocol:
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 7-bromo-1H-indole (1.0 equivalent) in anhydrous DMF dropwise.
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
Cool the mixture back to 0 °C and add 1-iodopropane (1.5 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 7-Bromo-1-propyl-1H-indole.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[10][11] The vinyl group can be introduced by coupling the 7-bromo-1-propyl-1H-indole with a vinylboronic acid derivative, such as potassium vinyltrifluoroborate or vinylboronic acid pinacol ester, in the presence of a palladium catalyst and a suitable base.[12]
Experimental Protocol:
In a reaction vessel, combine 7-bromo-1-propyl-1H-indole (1.0 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), palladium(II) acetate (0.05 equivalents), a suitable phosphine ligand such as SPhos or XPhos (0.1 equivalents), and a base such as potassium carbonate (3.0 equivalents).
Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent.
Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-Propyl-7-vinyl-1H-indole.
Modern Approach via Direct C-H Activation
Direct C-H activation has emerged as a more atom- and step-economical approach to the functionalization of heterocycles.[13] For the synthesis of 1-Propyl-7-vinyl-1H-indole, a two-step sequence is envisioned: 1) N-propylation of a C7-directing group-functionalized indole, followed by 2) a directed C-H vinylation. Alternatively, a more elegant approach would be to perform the C-H vinylation on an N-protected indole, followed by deprotection and N-propylation. Here, we outline a plausible route involving a removable directing group.
Workflow for the Modern Synthesis of 1-Propyl-7-vinyl-1H-indole:
Caption: Modern synthetic route to 1-Propyl-7-vinyl-1H-indole via C-H activation.
Ruthenium(II) catalysis has been shown to be effective for the site-selective C7-alkenylation of indoles using a removable directing group.[7]
Experimental Protocol (Adapted):
To a solution of 1H-indole (1.0 equivalent) in a suitable solvent, add a base and the directing group precursor (e.g., pivaloyl chloride) to form the N-protected indole.
Isolate and purify the N-pivaloyl-indole intermediate.
In a reaction vessel, combine the N-pivaloyl-indole (1.0 equivalent), a vinylating agent (e.g., ethyl acrylate or styrene, 2.0 equivalents), a ruthenium(II) catalyst such as [Ru(p-cymene)Cl2]2 (0.05 equivalents), and a silver salt co-catalyst (e.g., AgSbF6, 0.2 equivalents) in a suitable solvent like 1,2-dichloroethane.
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-120 °C) for 12-24 hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
Purify the crude product by column chromatography to yield the C7-vinylated N-pivaloyl-indole.
The pivaloyl protecting group can be removed under basic conditions, followed by N-propylation as described in the classical approach.
Experimental Protocol:
Dissolve the C7-vinylated N-pivaloyl-indole in a solvent such as methanol.
Add a strong base like sodium methoxide and stir at room temperature or with gentle heating until deprotection is complete (monitored by TLC).
Work up the reaction to isolate the 7-vinyl-1H-indole.
Perform the N-propylation of the resulting 7-vinyl-1H-indole using the protocol described in section 2.1.1.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for 1-Propyl-7-vinyl-1H-indole is not available, its properties can be predicted based on the known characteristics of substituted indoles.
Table 1: Predicted Physicochemical Properties of 1-Propyl-7-vinyl-1H-indole
Property
Predicted Value
Molecular Formula
C13H15N
Molecular Weight
185.27 g/mol
Appearance
Colorless to pale yellow oil or low melting solid
Solubility
Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water
Boiling Point
Estimated to be >250 °C at atmospheric pressure
LogP
Estimated to be in the range of 3.5 - 4.5
Predicted Spectroscopic Data:
¹H NMR (in CDCl₃):
Signals corresponding to the propyl group: a triplet around 0.9-1.0 ppm (3H, -CH₃), a multiplet around 1.8-2.0 ppm (2H, -CH₂-), and a triplet around 4.1-4.3 ppm (2H, N-CH₂-).
Signals for the vinyl group: a doublet of doublets for the geminal proton (around 5.2-5.4 ppm, 1H), a doublet of doublets for the cis-proton (around 5.6-5.8 ppm, 1H), and a doublet of doublets for the trans-proton (around 6.8-7.0 ppm, 1H).
Signals for the indole ring protons: characteristic aromatic and pyrrolic protons in the range of 6.5-7.8 ppm.
¹³C NMR (in CDCl₃):
Signals for the propyl group in the aliphatic region (around 11, 23, and 48 ppm).
Signals for the vinyl group (around 115 ppm for the terminal CH₂ and 135 ppm for the CH).
Aromatic and pyrrolic carbon signals in the range of 100-140 ppm.
Mass Spectrometry (EI):
A prominent molecular ion peak (M⁺) at m/z = 185.
Potential Applications
The unique substitution pattern of 1-Propyl-7-vinyl-1H-indole suggests potential applications in both medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
The indole scaffold is a privileged structure in drug discovery.[2] Substituted indoles have demonstrated a wide range of pharmacological activities.[3]
Anticancer Activity: Many indole derivatives, including those with vinyl substitutions, have shown potent anticancer properties.[8] The vinyl group can act as a Michael acceptor or participate in other interactions with biological targets. 1-Propyl-7-vinyl-1H-indole could be investigated for its cytotoxic effects against various cancer cell lines.
Antiviral Activity: C7-functionalized indoles are known to exhibit antiviral activities, including against SARS-CoV and HIV-1.[7] The specific substitution pattern of 1-Propyl-7-vinyl-1H-indole makes it a candidate for screening in antiviral assays.
Anti-inflammatory and Analgesic Properties: Indole derivatives are also known for their anti-inflammatory and analgesic effects.[8] This compound could be evaluated in relevant in vitro and in vivo models.
Central Nervous System (CNS) Activity: The indole core is present in many neurotransmitters (e.g., serotonin) and CNS-active drugs. The lipophilicity imparted by the propyl group may facilitate blood-brain barrier penetration, making it a candidate for neurological drug discovery.
Materials Science
N-vinylindoles are valuable monomers for the synthesis of polymers with interesting electronic and photophysical properties.[8]
Polymer Synthesis: The C7-vinyl group of 1-Propyl-7-vinyl-1H-indole can undergo polymerization to produce novel polyindoles. The N-propyl group would enhance the solubility and processability of the resulting polymer.
Semiconducting and Photosensitive Materials: Poly(N-vinylindole)s have been investigated for their semiconducting and photosensitive properties.[8] The polymer derived from 1-Propyl-7-vinyl-1H-indole could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Conclusion
1-Propyl-7-vinyl-1H-indole represents a novel and unexplored chemical entity with significant potential in both medicinal chemistry and materials science. This technical guide has outlined robust and feasible synthetic strategies, predicted its key physicochemical properties, and highlighted promising avenues for its application. The classical synthetic approach offers a reliable, albeit longer, route, while the modern C-H activation strategy presents a more elegant and efficient alternative. The diverse pharmacological activities of related indole compounds, coupled with the potential of vinylindoles in polymer chemistry, underscore the importance of synthesizing and characterizing this molecule. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing compound.
References
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC - NIH.
C7‐Indole Amidations and Alkenylations by Ruthenium(II)
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
C-H Functionalization of Indoles at the C7 Position.
Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings.
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters.
Chemistry of 2-vinylindoles: synthesis and applic
Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research.
Indole synthesis. Organic Chemistry Portal.
Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, (2019-04-27).
US7067676B2 - N-alkylation of indole derivatives.
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Fe
in the chemical literature: N-alkylation of an indole. YouTube, (2019-11-19).
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH, (2021-02-10).
(PDF) Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. (2026-01-20).
Chemistry of 2-Vinylindoles: Synthesis and Applications | Request PDF.
Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. The Royal Society of Chemistry.
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC.
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. PubMed, (2016-01-20).
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles. American Chemical Society, (2020-04-24).
Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. PubMed, (2020-02-17).
Heck Reaction—St
US3012040A - Process for n-alkylation of indoles.
Synthesis of a New Series of 2-Vinylindoles and Their Cycloaddition Reactivity | Request PDF.
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
Suzuki Coupling. Organic Chemistry Portal.
Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health, (2024-06-23).
The Heck Reaction: Reaction mechanism and tutorial. YouTube, (2022-06-22).
Melting point and boiling point data for 1-Propyl-7-vinyl-1H-indole
An In-depth Technical Guide to the Determination and Prediction of Melting and Boiling Points for 1-Propyl-7-vinyl-1H-indole For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Determination and Prediction of Melting and Boiling Points for 1-Propyl-7-vinyl-1H-indole
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the critical physical properties of 1-Propyl-7-vinyl-1H-indole, a novel heterocyclic compound. As of the latest literature review, specific experimental data for the melting and boiling points of this molecule are not publicly available. This is not uncommon for novel compounds in the early stages of research and development. Therefore, this document provides a comprehensive framework for the experimental determination and computational prediction of these essential parameters. A thorough understanding of the melting and boiling points is fundamental for purification, formulation, and ensuring the stability and bioavailability of new chemical entities. This guide offers both theoretical grounding and practical, field-proven methodologies to empower researchers in their work with this and other novel indole derivatives.
Introduction to 1-Propyl-7-vinyl-1H-indole and its Physicochemical Significance
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitutions on the indole scaffold, such as the N-propyl and C7-vinyl groups in 1-Propyl-7-vinyl-1H-indole, are designed to modulate the molecule's pharmacological profile. However, these substitutions also significantly influence its physical properties.
The melting point, the temperature at which a substance transitions from a solid to a liquid, and the boiling point, the temperature at which its vapor pressure equals the external pressure, are fundamental characteristics. In drug development, these parameters dictate:
Purity Assessment: A sharp melting point range is a key indicator of a pure crystalline compound.[2]
Purification Techniques: Knowledge of the boiling point is essential for purification methods like distillation, while the melting point is critical for recrystallization.
Solid-State Characterization: The melting point is a crucial parameter in polymorph screening and solid-state stability studies.
Formulation Development: These properties influence the choice of excipients and the manufacturing process for dosage forms.
Given the absence of published data for 1-Propyl-7-vinyl-1H-indole, this guide will focus on the principles and methodologies for determining and predicting these values.
Comparative Analysis with Structurally Related Indole Derivatives
While direct data for 1-Propyl-7-vinyl-1H-indole is unavailable, we can infer expected trends by examining the properties of analogous compounds.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Boiling Point (°C)
Indole
C₈H₇N
117.15
52.5
253-254
1-Methylindole
C₉H₉N
131.17
Not reported as solid at STP
236-239
1-Propyl-1H-indole
C₁₁H₁₃N
159.23
Not reported as solid at STP
No data available
3-Methyl-7-vinyl-1H-indole
C₁₁H₁₁N
157.21
No data available
No data available
Data sourced from PubChem and other chemical suppliers.[3][4][5][6]
Analysis of Structural Influences:
N-Alkylation: The substitution of the indole nitrogen with an alkyl group, such as a propyl group, generally leads to a decrease in the melting point and an increase in the boiling point compared to the parent indole. The removal of the N-H bond prevents hydrogen bonding between molecules, which is a strong intermolecular force in solid indole.[1] This disruption of the crystal lattice typically lowers the melting point. Conversely, the increased molecular weight and van der Waals forces from the propyl chain will increase the boiling point.
Vinyl Substitution: The introduction of a vinyl group at the C7 position will increase the molecular weight and introduce a site for potential π-π stacking interactions, which could influence both the melting and boiling points. The planarity of the vinyl group could enhance crystal packing, potentially leading to a higher melting point compared to a non-substituted analogue.
Based on these principles, it is reasonable to predict that 1-Propyl-7-vinyl-1H-indole will be a liquid at room temperature or a low-melting solid, with a boiling point likely exceeding that of 1-methylindole.
Experimental Determination of Melting and Boiling Points
The following section details the standard, reliable protocols for the experimental determination of the melting and boiling points of a novel compound like 1-Propyl-7-vinyl-1H-indole.
Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[7][8]
Protocol:
Sample Preparation: Ensure the sample of 1-Propyl-7-vinyl-1H-indole is thoroughly dried and finely powdered to ensure uniform heating.
Capillary Tube Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or a similar device, adjacent to a calibrated thermometer.[7]
Heating and Observation: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
Record the Melting Range: Note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range of 0.5-1 °C.[2]
Boiling Point Determination
For small quantities of a liquid, the micro boiling point determination method is highly effective.
Protocol:
Sample Preparation: Place a few drops of liquid 1-Propyl-7-vinyl-1H-indole into a small test tube.
Capillary Inversion: Take a melting point capillary tube and seal one end. Place the sealed end down into the liquid in the test tube.
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., an oil bath).
Heating and Observation: Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary.
Record the Boiling Point: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point.
Computational Prediction of Physical Properties
In the absence of experimental data, computational methods can provide valuable estimates of melting and boiling points. These predictions are particularly useful in the early stages of drug discovery for prioritizing compounds.
Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict physical properties from molecular structures.[9] These models are trained on large datasets of known compounds and their experimentally determined properties.
Workflow for Computational Prediction:
Caption: Workflow for predicting physical properties using computational models.
Several commercial and open-source software packages can be used for these predictions. It is crucial to use models that have been validated for heterocyclic compounds to ensure the reliability of the predictions.
Conclusion
While experimental data for the melting and boiling points of 1-Propyl-7-vinyl-1H-indole are not yet reported in the scientific literature, this guide provides a robust framework for their determination and prediction. By employing the detailed experimental protocols and leveraging computational tools, researchers can obtain the critical data necessary to advance the development of this and other novel indole derivatives. The comparative analysis with structurally related compounds offers a valuable starting point for understanding the expected physical behavior of 1-Propyl-7-vinyl-1H-indole.
References
Al-Sanea, M. M., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Pharmaceuticals, 16(3), 333. [Link]
Wikipedia. (2023, December 22). 1-Methylindole. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261162, 1-propyl-1H-indole. Retrieved from [Link]
Wang, Z.-Q., et al. (2015). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. RSC Advances, 5(112), 92393-92396. [Link]
Maina, J. M. (2012). Molecular Modeling of Toxic Indole Derivatives from High Temperature Cooking. Journal of Student Research, 1(1). [Link]
Szałek, E., et al. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 28(13), 5085. [Link]
Al-Dahham, R. A. (2021, September 19). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record, 21(11), 3169-3193. [Link]
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
chemistry edb. (2014, October 5). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube. [Link]
Al-Mawla, L. A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(35), 22699-22727. [Link]
Lin, A., & Eastburn, M. (2024). Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research, 13(3). [Link]
Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7626. [Link]
Chrobak, A., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]
The Vinyl Frontier: A Technical Guide to the Reactivity Profile of N-Substituted Indoles
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus stands as a cornerstone of heterocyclic chemistry, embedded in a vast array of natural products and pharmaceutical agents.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus stands as a cornerstone of heterocyclic chemistry, embedded in a vast array of natural products and pharmaceutical agents.[1] The strategic functionalization of this scaffold is paramount for the modulation of biological activity. Among the diverse avenues for indole modification, the introduction of a vinyl group at the nitrogen atom (N-vinylation) unveils a uniquely versatile and reactive handle. This guide provides an in-depth exploration of the reactivity profile of the vinyl group in N-substituted indoles, offering a synthesis of mechanistic understanding and practical, field-proven insights to empower your research endeavors.
The Electronic Character of the N-Vinyl Group: A Duality of Reactivity
The reactivity of the vinyl group in N-substituted indoles is fundamentally governed by the electronic interplay between the nitrogen lone pair, the indole's aromatic system, and the vinyl π-bond. This creates a nuanced electronic environment that dictates the regiochemical and stereochemical outcomes of various transformations.
The nitrogen atom, directly attached to the vinyl group, exerts a significant electron-donating effect through resonance. This donation of electron density increases the nucleophilicity of the β-carbon of the vinyl group, making it susceptible to attack by electrophiles. Conversely, the indole ring itself is an electron-rich aromatic system, and its interaction with the N-vinyl moiety can influence the overall electron distribution. This duality underpins the diverse reactivity of N-vinylindoles, allowing them to participate in a range of chemical transformations.
The electron-rich nature of the vinyl double bond in N-substituted indoles makes it readily susceptible to electrophilic attack.[2][3] The mechanism of electrophilic addition typically proceeds through a two-step process involving the formation of a carbocation intermediate.[3] The regioselectivity of this addition is dictated by the relative stability of the possible carbocation intermediates, a principle famously articulated by Markovnikov's rule.[4][5]
In the context of N-vinylindoles, the addition of an electrophile (E+) to the β-carbon of the vinyl group leads to the formation of a carbocation at the α-position. This α-carbocation is significantly stabilized by the adjacent nitrogen atom through resonance donation of its lone pair. This stabilization far outweighs the stability of the alternative β-carbocation that would be formed by attack at the α-carbon. Consequently, electrophilic additions to N-vinylindoles proceed with high regioselectivity, following Markovnikov's rule, to afford the α-substituted product.[6]
Caption: Mechanism of Electrophilic Addition.
Factors Influencing Regioselectivity:
Electronic Effects of Substituents: Electron-donating groups on the indole ring can further enhance the nucleophilicity of the vinyl group, accelerating the rate of electrophilic addition. Conversely, electron-withdrawing groups can decrease the reactivity.[7]
Nature of the Electrophile: Stronger electrophiles will react more readily. The nature of the counter-ion or nucleophile present in the second step will determine the final product.
N-vinylindoles are excellent participants in cycloaddition reactions, serving as versatile building blocks for the synthesis of complex polycyclic structures.[8] Their ability to act as either a 2π or a 4π component opens up a wide array of synthetic possibilities.
[4+2] Diels-Alder Reactions
In the context of Diels-Alder reactions, 2- and 3-vinylindoles can function as the diene component, reacting with electron-deficient dienophiles to construct carbazole frameworks.[9] The indole ring provides the necessary electron density for the diene system. The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) interactions between the Highest Occupied Molecular Orbital (HOMO) of the vinylindole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
The stereoselectivity of the Diels-Alder reaction with cyclic dienophiles often favors the formation of the endo product, a consequence of secondary orbital interactions in the transition state.
Caption: Diels-Alder Reaction of a 2-Vinylindole.
[3+2] Dipolar Cycloadditions
N-vinylindoles can also act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides and nitrones.[10] These reactions provide a direct route to the synthesis of five-membered heterocyclic rings fused to the indole nucleus. Computational studies have been employed to understand the mechanism and selectivity of these reactions.[11][12]
Asymmetric Cycloadditions:
The development of asymmetric cycloaddition reactions using chiral Lewis acids or organocatalysts has enabled the synthesis of enantioenriched carbazole and other polycyclic indole derivatives.[13][14][15] The chiral catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene, leading to high levels of enantioselectivity.
Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and N-vinylindoles are valuable substrates in these transformations.[16][17][18]
Heck Reaction
The Heck reaction provides a powerful method for the arylation or vinylation of the vinyl group in N-substituted indoles.[19][20] The reaction involves the palladium-catalyzed coupling of the N-vinylindole with an aryl or vinyl halide (or triflate). The catalytic cycle typically involves oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the vinylindole and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst.[21][22][23]
Caption: Simplified Catalytic Cycle for the Heck Reaction.
Experimental Protocols
General Procedure for the Synthesis of N-Vinylindoles
A variety of methods exist for the synthesis of N-vinylindoles.[9][24] One common approach is the direct vinylation of indole with acetylene under basic conditions.[25][26] Another powerful method is the palladium-catalyzed cross-coupling of indoles with vinyl halides or triflates.[16]
Protocol: Palladium-Catalyzed N-Vinylation of Indole [16]
To an oven-dried Schlenk tube is added indole (1.0 mmol), vinyl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and Cs₂CO₃ (2.0 mmol).
The tube is evacuated and backfilled with argon three times.
Anhydrous dioxane (5 mL) is added via syringe.
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC.
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol for a Diels-Alder Reaction of an N-Vinylindole
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
To a flame-dried round-bottom flask under an argon atmosphere is added the N-vinylindole (1.0 mmol) and the dienophile (e.g., N-phenylmaleimide, 1.1 mmol) in anhydrous dichloromethane (10 mL).
The solution is cooled to -78 °C.
A solution of a chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine, 10 mol%) in dichloromethane is added dropwise.
The reaction is stirred at -78 °C for the specified time (typically several hours to days), monitoring by TLC.
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
The crude product is purified by column chromatography to afford the cycloadduct. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.
Data Summary
The following table summarizes representative data for the reactivity of N-vinylindoles in various reactions.
N-substituted indoles featuring a vinyl group are exceptionally valuable synthetic intermediates. The electronic nature of the N-vinyl moiety enables a diverse range of transformations, including regioselective electrophilic additions, stereoselective cycloadditions, and efficient metal-catalyzed cross-coupling reactions. A thorough understanding of the underlying mechanistic principles, as outlined in this guide, is crucial for harnessing the full synthetic potential of these versatile building blocks in the development of novel therapeutics and functional materials. The provided protocols and data serve as a practical starting point for researchers to explore and innovate in this exciting area of indole chemistry.
References
Belarma, R. S. Electrophilic Addition: Regioselectivity. Prezi. [Link]
Regioselectivity: Electrophilic Addition and Bromohydrin Formation. [Link]
Regioselectivity of Electrophilic Addition of Alkenes - Organic Chemistry. YouTube. [Link]
Regiochemistry, stereochemistry | Organic Chemistry II. Lumen Learning. [Link]
E Add Reactions and Mechanisms. Westfield State University. [Link]
Orientation of Electrophilic Additions - Markovnikov's Rule. Chemistry LibreTexts. [Link]
Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. MDPI. [Link]
Asymmetric Diels-Alder Reactions of Vinylindoles Using Organocatalysis. ResearchGate. [Link]
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]
A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. ResearchGate. [Link]
Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. PMC - NIH. [Link]
2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions. ResearchGate. [Link]
Palladium catalyzed synthesis of N‐vinylindoles 8. ResearchGate. [Link]
Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. [Link]
Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. ResearchGate. [Link]
Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Semantic Scholar. [Link]
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]
Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PMC - NIH. [Link]
Chemistry of 2-vinylindoles: synthesis and applications. RSC Publishing. [Link]
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]
Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. eScholarship. [Link]
Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. ResearchGate. [Link]
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PMC - NIH. [Link]
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. [Link]
Review: Poly(Vinyl Alcohol) Functionalizations and Applications. ResearchGate. [Link]
Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. [Link]
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
Palladium-catalyzed Synthesis of N-vinyl Pyrroles and Indoles. PubMed - NIH. [Link]
Ni-Catalyzed asymmetric hetero-Diels–Alder reactions of conjugated vinyl azides: synthesis of chiral azido polycycles. RSC Publishing. [Link]
One-pot selective synthesis of n-vinyl-4,5-dihydrobenzo[g]indole from 1-tetralone and acetylene in the system NH2OH·HCL–KOH–DMSO. ResearchGate. [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Indolyne and Aryne Distortions and Nucleophilic Regioselectivites. PMC - NIH. [Link]
Vinyl-aza-[28]cumulene intermediates induced polymerization for accessing E-dienyl poly(sulfonylamidines) towards pH-responsive drug delivery. PMC. [Link]
Theoretical studies on cycloaddition reactions. PMC - PubMed Central. [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. [Link]
Application Notes and Protocols for the N-Alkylation of 7-Vinyl-1H-indole to Synthesize 1-Propyl-7-vinyl-1H-indole
Authored by: [Your Name/Department], Senior Application Scientist Introduction The N-alkylation of indole scaffolds is a fundamental transformation in synthetic organic chemistry, providing access to a vast array of biol...
The N-alkylation of indole scaffolds is a fundamental transformation in synthetic organic chemistry, providing access to a vast array of biologically active molecules and pharmaceutical intermediates. The indole nucleus is a privileged structure found in numerous natural products and approved drugs. Specifically, the introduction of substituents at the N-1 position can significantly modulate the pharmacological properties of the parent indole. This guide provides detailed protocols for the N-alkylation of 7-vinyl-1H-indole to yield 1-Propyl-7-vinyl-1H-indole, a valuable building block for further functionalization in drug discovery and materials science.
The presence of the vinyl group at the 7-position offers a versatile handle for subsequent cross-coupling reactions, making 1-Propyl-7-vinyl-1H-indole a key intermediate for the synthesis of complex molecular architectures. This document outlines two distinct and reliable protocols for its preparation: a classical direct alkylation using propyl iodide under phase-transfer catalysis and a reductive amination approach with propanal. The causality behind experimental choices, safety considerations, and a comparative analysis of the methodologies are discussed to provide researchers with a comprehensive understanding for successful synthesis.
Protocol 1: N-Propylation via Phase-Transfer Catalysis (PTC)
This protocol employs a classic SN2 reaction, analogous to the Williamson ether synthesis, where the indole nitrogen is deprotonated to form a nucleophilic indolide anion, which then attacks an alkyl halide.[1][2] Phase-transfer catalysis is utilized to facilitate the reaction between the aqueous and organic phases, enhancing reaction rates and yields.[3][4]
Causality of Experimental Choices:
Base (Potassium Hydroxide): A strong base is required to deprotonate the indole N-H (pKa ≈ 17). Potassium hydroxide is a cost-effective and efficient choice.
Phase-Transfer Catalyst (Tetrabutylammonium Bromide - TBAB): The reaction involves a solid (KOH) and a liquid organic phase. TBAB facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the indole and the resulting indolide anion back to react with the alkyl halide.
Solvent (Toluene): A non-polar aprotic solvent is chosen to dissolve the indole starting material and the alkyl halide without interfering with the nucleophilic substitution reaction.
Alkylating Agent (1-Iodopropane): An alkyl iodide is a highly reactive electrophile due to the excellent leaving group ability of the iodide ion, promoting a faster SN2 reaction compared to bromides or chlorides.[5]
Experimental Workflow: Phase-Transfer Catalysis
Caption: Workflow for N-propylation via Phase-Transfer Catalysis.
Detailed Step-by-Step Protocol:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-vinyl-1H-indole (1.0 eq), powdered potassium hydroxide (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
Solvent Addition: Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.2 M.
Initiation of Reaction: Begin vigorous stirring of the suspension.
Addition of Alkylating Agent: Slowly add 1-iodopropane (1.2 eq) to the reaction mixture dropwise at room temperature.
Reaction Progression: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding deionized water.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Propyl-7-vinyl-1H-indole as a pure compound.
Protocol 2: Reductive Amination
Reductive amination offers a metal-free alternative for N-alkylation, proceeding through the formation of an intermediate enamine or iminium ion, which is then reduced in situ.[6][7][8] This method avoids the use of potentially hazardous alkyl halides.[9]
Causality of Experimental Choices:
Aldehyde (Propanal): Propanal serves as the source of the propyl group. It reacts with the indole to form an intermediate that is subsequently reduced.
Reducing Agent (Triethylsilane): Triethylsilane is a mild and selective reducing agent suitable for the reduction of the intermediate formed between the indole and the aldehyde.
Acid Catalyst (Trifluoroacetic Acid - TFA): An acid catalyst is required to activate the aldehyde and facilitate the initial condensation with the indole.
Solvent (Dichloromethane - DCM): An aprotic solvent that is inert to the reaction conditions is used to dissolve the reactants.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-propylation via Reductive Amination.
Detailed Step-by-Step Protocol:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-vinyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM).
Cooling: Cool the solution to 0 °C using an ice bath.
Reagent Addition: To the cooled solution, add propanal (1.5 eq) followed by triethylsilane (2.0 eq).
Catalyst Addition: Add trifluoroacetic acid (TFA, 1.2 eq) dropwise to the stirred solution.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting material.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-Propyl-7-vinyl-1H-indole.
Comparative Analysis of Protocols
Parameter
Protocol 1: Phase-Transfer Catalysis
Protocol 2: Reductive Amination
Reagents
7-vinyl-1H-indole, 1-iodopropane, KOH, TBAB
7-vinyl-1H-indole, propanal, triethylsilane, TFA
Reaction Time
4-6 hours
12-18 hours
Temperature
60 °C
0 °C to Room Temperature
Advantages
Faster reaction time, uses readily available and inexpensive base.
Avoids the use of alkyl halides, mild reaction conditions.
Disadvantages
Use of a potentially toxic alkylating agent, requires heating.
Longer reaction time, requires an inert atmosphere.
Atom Economy
Moderate
Good
Safety
Requires careful handling of alkyl iodide and strong base.
Requires handling of a corrosive acid (TFA).
Safety and Handling Precautions
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[10]
Alkylating Agents: Alkyl halides such as 1-iodopropane are toxic and should be handled with extreme care.[9] Avoid inhalation and skin contact.
Bases and Acids: Concentrated bases (KOH) and acids (TFA) are corrosive. Handle with appropriate care to avoid skin and eye contact.
Solvents: Toluene and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
Both protocols presented provide effective and reproducible methods for the synthesis of 1-Propyl-7-vinyl-1H-indole. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired reaction time, and safety considerations. The phase-transfer catalysis method offers a faster route, while the reductive amination protocol provides a milder, metal-free alternative. Careful execution of these protocols, with adherence to the outlined safety precautions, will enable the successful preparation of this valuable synthetic intermediate.
References
ResearchGate. (n.d.). Synthesis of N-alkylated indoles. Retrieved from [Link]
Ling, L., Cao, J., Hu, J., & Zhang, H. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28203-28207. [Link]
Shabir, G., et al. (2022). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 14(6), 1184. [Link]
Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
Bandini, M., & Umani-Ronchi, A. (Eds.). (2010).
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Reddit. (2026). Working with alkylating agents. Retrieved from [Link]
Mlynarski, J. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. Retrieved from [Link]
Application Notes and Protocols for the Polymerization of 1-Propyl-7-vinyl-1H-indole
Introduction: The Promise of Poly(1-Propyl-7-vinyl-1H-indole) The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of Poly(1-Propyl-7-vinyl-1H-indole)
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] The introduction of a polymerizable vinyl group onto the indole ring, as in 1-Propyl-7-vinyl-1H-indole, opens the door to novel polymers with tailored electronic, optical, and biological properties. These materials are promising candidates for applications in organic electronics, sensors, and as scaffolds for drug delivery, leveraging the inherent characteristics of the indole moiety.[1] The 1-propyl substitution at the nitrogen enhances solubility and processability, while the 7-vinyl group provides a reactive handle for polymerization. This guide provides an in-depth exploration of various polymerization techniques applicable to this monomer, offering researchers and drug development professionals a strategic approach to synthesizing poly(1-Propyl-7-vinyl-1H-indole) with controlled architectures.
Strategic Considerations for Polymerization
The choice of polymerization technique is paramount in dictating the final properties of the polymer, including molecular weight, molecular weight distribution (polydispersity), and end-group functionality. For 1-Propyl-7-vinyl-1H-indole, the electron-rich nature of the indole ring and the reactivity of the vinyl group are key factors influencing the selection of an appropriate method. This document will detail three primary approaches:
Conventional Free Radical Polymerization (FRP): A straightforward method for producing high molecular weight polymers, though with limited control over the polymer architecture.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity.
Cationic Polymerization: A method well-suited for electron-rich olefins, offering a potential pathway to controlled polymerization under specific conditions.[2][3]
Free radical polymerization is a robust and widely used technique for polymerizing a variety of vinyl monomers. It is initiated by the decomposition of a radical initiator, which then propagates by adding to monomer units.
Causality of Experimental Choices
Initiator: Azobisisobutyronitrile (AIBN) is a common choice due to its predictable decomposition kinetics and the fact that it does not readily participate in side reactions.
Solvent: A non-protic solvent such as toluene or dioxane is selected to avoid chain transfer reactions that can be problematic with more reactive solvents.
Temperature: The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition, thereby controlling the overall rate of polymerization.
Purification: Precipitation into a non-solvent like methanol is an effective way to separate the polymer from unreacted monomer and initiator fragments.
Experimental Workflow: FRP
Caption: Workflow for Conventional Free Radical Polymerization.
Protocol: Conventional Free Radical Polymerization of 1-Propyl-7-vinyl-1H-indole
Reagent Preparation:
Dissolve 1-Propyl-7-vinyl-1H-indole (e.g., 1.0 g, 5.4 mmol) and AIBN (e.g., 8.9 mg, 0.054 mmol, for a 100:1 monomer to initiator ratio) in toluene (e.g., 5 mL) in a Schlenk flask equipped with a magnetic stir bar.
Degassing:
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
Backfill the flask with an inert gas (e.g., nitrogen or argon).
Polymerization:
Immerse the sealed flask in a preheated oil bath at 70°C.
Allow the polymerization to proceed for a predetermined time (e.g., 12-24 hours).
Purification:
Cool the reaction mixture to room temperature.
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol (e.g., 200 mL), with vigorous stirring.
Collect the precipitated polymer by filtration.
Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.
Characterization:
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
Confirm the polymer structure by ¹H and ¹³C NMR spectroscopy.
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. It relies on a chain transfer agent (CTA) to mediate the polymerization process.
Causality of Experimental Choices
RAFT Agent (CTA): The choice of CTA is crucial and depends on the reactivity of the monomer. For vinylindoles, xanthate-based CTAs have been shown to be effective.[4] The ratio of monomer to CTA is the primary determinant of the polymer's molecular weight.
Initiator: AIBN is commonly used, and its concentration relative to the CTA influences the rate of polymerization and the "living" character of the reaction. A higher CTA to initiator ratio generally leads to better control.
Solvent and Temperature: Similar considerations as in FRP apply. The temperature should be sufficient to decompose the initiator at a reasonable rate without causing significant thermal decomposition of the CTA.
Purification: Similar to FRP, precipitation is a standard method. For more rigorous purification, dialysis or column chromatography can be employed.
Experimental Workflow: RAFT Polymerization
Caption: Workflow for RAFT Polymerization.
Protocol: RAFT Polymerization of 1-Propyl-7-vinyl-1H-indole
Reagent Preparation:
In a reaction vessel, combine 1-Propyl-7-vinyl-1H-indole (e.g., 1.0 g, 5.4 mmol), a suitable RAFT agent (e.g., O-ethyl-S-(1-phenylethyl)dithiocarbonate), and AIBN. The molar ratio of [Monomer]:[CTA]:[Initiator] could be, for example,[5]:[6]:[0.1].
Add a solvent such as dioxane (e.g., 5 mL).
Degassing:
Perform three freeze-pump-thaw cycles and seal the vessel under vacuum or backfill with an inert gas.
Polymerization:
Place the sealed vessel in a heated oil bath at the desired temperature (e.g., 70°C) for a specified time (e.g., 4-24 hours). Monitor monomer conversion over time by taking aliquots and analyzing them via ¹H NMR or GPC.
Purification:
After the desired conversion is reached, cool the reaction.
Precipitate the polymer in a suitable non-solvent (e.g., a mixture of methanol and water or hexane).
Collect the polymer by filtration and dry it under vacuum.
Characterization:
Analyze the polymer by GPC to determine Mn and PDI. A linear increase in Mn with conversion and a low PDI are indicative of a controlled polymerization.
Use ¹H NMR to confirm the structure and potentially identify the end-groups derived from the RAFT agent.
Parameter
Typical Value
Purpose
[Monomer]:[CTA] Ratio
20:1 to 1000:1
Primary control over molecular weight
[CTA]:[Initiator] Ratio
5:1 to 10:1
Ensures good control/"livingness"
Reaction Temperature
60-90°C
Controls polymerization rate
Expected Outcome
Molecular Weight (Mn)
2,000 - 100,000 g/mol
Predictable based on [Monomer]/[CTA] ratio and conversion
Polydispersity Index (PDI)
< 1.3
Hallmark of a controlled polymerization
Method 3: Cationic Polymerization
Cationic polymerization is initiated by an electrophile and is particularly effective for monomers with electron-donating groups that can stabilize the resulting carbocationic propagating species.[2][3] The vinyl group on the electron-rich indole ring makes 1-Propyl-7-vinyl-1H-indole a potential candidate for this method.
Causality of Experimental Choices
Initiator System: A combination of a protic acid or a Lewis acid with a co-initiator (like water or an alcohol) is typically used.[3] For living cationic polymerization, specific initiator systems such as HI/I₂ or triflic acid have been employed for other vinyl monomers.
Solvent: Non-polar solvents like toluene or dichloromethane are often used at low temperatures to suppress chain transfer and termination reactions, which are common in cationic polymerization.
Temperature: Low temperatures (e.g., -78°C to 0°C) are critical for minimizing side reactions and achieving a controlled polymerization.
Quenching: The polymerization is terminated by the addition of a nucleophile, such as methanol or ammonia in methanol.
Experimental Workflow: Cationic Polymerization
Caption: Workflow for Cationic Polymerization.
Protocol: Cationic Polymerization of 1-Propyl-7-vinyl-1H-indole
Reagent and Glassware Preparation:
All glassware must be rigorously dried to remove any traces of water, which can act as a co-initiator or terminating agent.
The monomer and solvent (e.g., dichloromethane) must be dried and distilled prior to use.
Polymerization Setup:
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-Propyl-7-vinyl-1H-indole (e.g., 1.0 g, 5.4 mmol) in dry dichloromethane (e.g., 20 mL).
Cool the solution to the desired low temperature (e.g., -78°C using a dry ice/acetone bath).
Initiation:
Prepare a solution of the initiator (e.g., BF₃·OEt₂ in dichloromethane) in a separate dry flask.
Slowly add the initiator solution to the stirred monomer solution. The reaction may be accompanied by a color change.
Propagation and Termination:
Allow the reaction to proceed for the desired time.
Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.
Purification:
Allow the mixture to warm to room temperature.
Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., methanol or hexane).
Filter and dry the polymer under vacuum.
Characterization:
Analyze the resulting polymer by GPC and NMR spectroscopy.
Parameter
Typical Value
Purpose
Monomer Concentration
0.1 - 1.0 M
Affects polymerization rate and side reactions
Initiator
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) or Protic Acids (e.g., Triflic Acid)
Initiates the polymerization
Reaction Temperature
-78°C to 0°C
Minimizes chain transfer and termination
Expected Outcome
Molecular Weight (Mn)
1,000 - 50,000 g/mol
Highly dependent on conditions
Polydispersity Index (PDI)
1.1 - 2.0
Control is highly sensitive to impurities and temperature
Conclusion and Outlook
The polymerization of 1-Propyl-7-vinyl-1H-indole offers a versatile platform for the development of novel functional polymers. For applications requiring well-defined architectures and properties, RAFT polymerization stands out as the most promising technique due to its high degree of control. Cationic polymerization presents a viable alternative, although careful optimization is required to achieve controlled chain growth. Conventional free radical polymerization, while less controlled, provides a simple and effective method for producing high molecular weight polymers. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize and explore the potential of poly(1-Propyl-7-vinyl-1H-indole) in their respective fields.
Marsitzky, D., Blainey, P., & Carter, K. R. (2001). Controlled Radical Polymerization of Electroluminescent Vinyl Derivatives. Polymer Preprints, 42(1), 468.
Cationic Polymerization. (2021, September 12). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. (2016, November 22). ACS Publications. Retrieved February 5, 2026, from [Link]
Anionic addition polymerization. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]
Controlled/"Living" Radical Polymerization of Vinyl Acetate. (2025, August 10). ResearchGate. Retrieved February 5, 2026, from [Link]
Moisture tolerant cationic RAFT polymerization of vinyl ethers. (n.d.). RSC Publishing. Retrieved February 5, 2026, from [Link]
Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]
Polymerization and Copolymerization of N-Vinylindole and N-Vinylmethylindoles. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]
Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved February 5, 2026, from [Link]
Anionic Vinyl Polymerization. (n.d.).
RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
A polymerization-induced self-assembly process for all-styrenic nano-objects using the living anionic polymerization mechanism. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved February 5, 2026, from [Link]
POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. (n.d.).
Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). ACS Polymers Au. Retrieved February 5, 2026, from [Link]
Controlled Radical Polymerization (ATRP and CMRP) of Vinyl Monomer Mediated by Cobalt(II/III) Complexes. (n.d.). sistema Fenix. Retrieved February 5, 2026, from [Link]
Xanthate-Mediated Controlled Radical Polymerization of N-Vinylindole Derivatives. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
Reverse Atom Transfer Radical Polymerization of Vinyl Monomers with Fe[SC(S)NEt2]3 Alone as the Catalyst. (n.d.). Retrieved February 5, 2026, from [Link]
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024, December 9). Chemical Science (RSC Publishing). Retrieved February 5, 2026, from [Link]
RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (2025, October 16). ResearchGate. Retrieved February 5, 2026, from [Link]
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024, December 9). NIH. Retrieved February 5, 2026, from [Link]
Troponoid-Mediated Radical Polymerization of Vinyl Monomers. (2025, June 3). ACS Publications. Retrieved February 5, 2026, from [Link]
Anionic and Radical Polymerizations. (2023, April 4). YouTube. Retrieved February 5, 2026, from [Link]
Living Anionic Polymerization of Styrene Derivatives para-Substituted with π-Conjugated Oligo(fluorene) Moieties. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]
Cationic Polymerization of Nonpolar Vinyl Monomers. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
Anionic Polymerization. (2021, September 12). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
Living Anionic Polymerization. (2022, October 31). Encyclopedia MDPI. Retrieved February 5, 2026, from [Link]
Chemistry of 2-vinylindoles: synthesis and applications. (n.d.). RSC Publishing. Retrieved February 5, 2026, from [Link]
A. Polymerization: Cationic Polymerization. (n.d.). UT Austin Chemistry & Biochemistry Research Web Sites. Retrieved February 5, 2026, from [Link]
Anionic Polymerization of Styrene. (n.d.). Retrieved February 5, 2026, from [Link]
(PDF) Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst. (2015, December 27). ResearchGate. Retrieved February 5, 2026, from [Link]
(PDF) Controlled/living Radical Polymerization. (2025, October 24). ResearchGate. Retrieved February 5, 2026, from [Link]
Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. (n.d.). Retrieved February 5, 2026, from [Link]
Application Note: Accelerated Synthesis of 1-Propyl-7-vinyl-1H-indole via Microwave Irradiation
Executive Summary & Strategic Rationale This application note details a robust, two-step microwave-assisted protocol for the synthesis of 1-Propyl-7-vinyl-1H-indole . This scaffold is a critical building block in the dev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details a robust, two-step microwave-assisted protocol for the synthesis of 1-Propyl-7-vinyl-1H-indole . This scaffold is a critical building block in the development of indole-based kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
The Challenge: Functionalization of the indole C7 position is historically difficult due to steric hindrance from the peri-hydrogen (H1) or N1-substituents and the electronic properties of the benzene ring fusion. Thermal methods often require prolonged reflux times (24–48 hours), leading to degradation or polymerization of the sensitive vinyl moiety.
The Solution: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for the C7-cross-coupling while significantly reducing reaction times. This protocol utilizes a "Alkylation-First" strategy , preventing catalyst poisoning by the free N-H bond during the subsequent palladium-catalyzed coupling.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into two distinct phases to maximize yield and purity.
Figure 1: Two-stage microwave-assisted workflow ensuring regioselectivity and preventing N-vinylation side products.
Experimental Protocols
Phase 1: N-Alkylation of 7-Bromoindole
Objective: Install the propyl chain at the N1 position.
Mechanism: SN2 Nucleophilic Substitution.
Materials
Substrate: 7-Bromoindole (1.0 equiv)
Electrophile: 1-Bromopropane (1.2 equiv)
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) — Selected for the "Cesium Effect" which enhances solubility and nucleophilicity in DMF.
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Protocol
Preparation: In a 10 mL microwave process vial, suspend 7-Bromoindole (196 mg, 1.0 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol) in anhydrous DMF (4 mL).
Addition: Add 1-Bromopropane (110 µL, 1.2 mmol) dropwise. Cap the vial with a PTFE/silicone septum.
Work-up: Pour the mixture into ice-water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate.
Validation: TLC (Hexane/EtOAc 9:1) should show a new spot with higher Rf (~0.6) compared to starting material (~0.3).
Phase 2: C7-Suzuki-Miyaura Vinylation
Objective: Install the vinyl group at the sterically hindered C7 position.
Mechanism: Pd(0)-catalyzed cross-coupling cycle (Oxidative Addition → Transmetallation → Reductive Elimination).
Pressure Limit: 15 bar (ensure vial is rated for this pressure)
Purification: Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0–5% EtOAc in Hexanes). The product is prone to polymerization; store at -20°C stabilized with traces of BHT if not used immediately.
Data Summary & Validation
Parameter
Phase 1 (Alkylation)
Phase 2 (Vinylation)
Temperature
100 °C
130 °C
Time
20 min
30 min
Yield (Isolated)
92 - 95%
78 - 85%
Key Diagnostic (NMR)
Triplet at ~4.1 ppm (N-CH ₂-Et)
Multiplet 6.8-5.3 ppm (Vinyl protons)
Appearance
Clear/Pale Yellow Oil
Yellowish Oil (Light sensitive)
Self-Validating the Protocol:
Monitoring: If Step 1 conversion is <90% by TLC after 20 mins, increase temp to 120°C rather than extending time, to avoid decomposition.
Dehalogenation Check: In Step 2, if a spot appears matching the Rf of 1-propylindole (no vinyl, no bromo), the reaction is overheating or lacks sufficient vinyl boronate. Reduce temp to 120°C and increase boronate to 2.0 equiv.
Mechanistic Insight & Troubleshooting
The C7 position of the indole ring is located in the "bay region," creating peri-interaction with the substituent at N1.
Why Microwave? Conventional heating creates a thermal gradient. Microwave irradiation heats the solvent (DMF/Dioxane) volumetrically. This rapid heating is crucial for the Suzuki coupling step to outcompete the rate of protodeboronation of the vinyl species.
Why Pd(dppf)Cl₂? Monodentate phosphine ligands (like PPh₃) often dissociate at the high temperatures (130°C) required to force the C7 coupling. The bidentate dppf ligand remains chelated, maintaining the active catalytic species.
Figure 2: Catalytic cycle highlighting the steric bottleneck at the Oxidative Addition step.
Suzuki Coupling at C7: Laclef, S., et al. (2010). "Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines." Molecules.
N-Alkylation Protocols: BenchChem Protocols. "Application Notes and Protocols for N-alkylation of 5-Bromoindole." (Adapted for 7-bromo isomer).[4]
General Microwave Coupling: Ben-Yahia, A., et al. (2013). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry.
Application Note: A Scalable, Two-Step Synthesis of 1-Propyl-7-vinyl-1H-indole
Abstract This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of 1-Propyl-7-vinyl-1H-indole, a valuable heterocyclic building block for pharmaceutical and materials science...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of 1-Propyl-7-vinyl-1H-indole, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy commences with the commercially available 7-Bromo-1H-indole, which first undergoes a straightforward N-propylation. The subsequent introduction of the vinyl moiety at the C7-position is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and justifications for the selected methodologies to ensure reproducibility and scalability.
Introduction and Strategic Overview
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The functionalization of the indole ring at specific positions is crucial for modulating the pharmacological properties of these molecules.[2][3][4] 1-Propyl-7-vinyl-1H-indole is a versatile intermediate, with the N-propyl group enhancing lipophilicity and the C7-vinyl group serving as a key handle for further molecular elaboration through various chemical transformations, such as Heck reactions, hydroboration, or polymerization.
Developing a synthetic route that is both efficient and amenable to large-scale production is paramount for advancing drug discovery programs and other commercial applications. The presented synthesis is designed with scalability in mind, prioritizing readily available starting materials, robust and well-understood reaction classes, and purification methods that avoid tedious column chromatography where possible.
Our synthetic approach is a two-step sequence:
N-Alkylation: Direct propylation of the indole nitrogen of 7-Bromo-1H-indole.
C-C Bond Formation: A Suzuki-Miyaura cross-coupling to install the vinyl group at the C7 position.
This strategy was chosen for its high efficiency and the commercial availability of the key starting material, 7-Bromo-1H-indole.[5][6] The Suzuki-Miyaura coupling is particularly advantageous for large-scale synthesis due to its mild reaction conditions, high functional group tolerance, and the generally lower toxicity of boronic acid reagents compared to organotin compounds used in Stille couplings.[7][8][9]
Caption: Overall synthetic route for 1-Propyl-7-vinyl-1H-indole.
Experimental Protocols and Methodologies
Part 1: Synthesis of 1-Propyl-7-bromo-1H-indole (Intermediate I)
Principle and Rationale:
The N-alkylation of indoles is a fundamental transformation in indole chemistry.[10] The indole nitrogen proton is acidic and can be removed by a suitable base to generate the indolide anion, a potent nucleophile. For scalability, we have selected potassium carbonate (K₂CO₃) as the base over stronger, more hazardous bases like sodium hydride (NaH). K₂CO₃ is non-flammable, easy to handle, and provides sufficient basicity for this transformation, especially when paired with a polar aprotic solvent like N,N-Dimethylformamide (DMF) which promotes the Sₙ2 reaction with 1-bromopropane. The reaction is conducted at a moderate temperature to ensure a reasonable reaction rate while minimizing potential side reactions.
Detailed Experimental Protocol:
To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 7-Bromo-1H-indole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-Dimethylformamide (DMF, 5-10 mL per gram of indole).
Stir the resulting suspension under a nitrogen atmosphere at room temperature for 15 minutes.
Add 1-bromopropane (1.2 eq) dropwise to the suspension via a syringe.
Heat the reaction mixture to 60 °C and maintain this temperature, with vigorous stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water (3x the volume of DMF used) and ethyl acetate (2x the volume of DMF used).
Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by vacuum distillation to yield pure 1-Propyl-7-bromo-1H-indole.
Part 2: Synthesis of 1-Propyl-7-vinyl-1H-indole (Final Product)
Principle and Rationale:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[7][8] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]
For this protocol, we utilize potassium vinyltrifluoroborate as the vinyl source. It is an air- and moisture-stable solid, making it easier to handle than vinylboronic acid.[7] Pd(dppf)Cl₂ is chosen as the palladium catalyst due to its high efficiency and stability. A base, such as cesium carbonate (Cs₂CO₃), is required to facilitate the transmetalation step. A biphasic solvent system of toluene and water is employed to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol:
In a Schlenk flask or a reactor suitable for inert atmosphere chemistry, combine 1-Propyl-7-bromo-1H-indole (Intermediate I, 1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
Add degassed toluene and degassed water in a 4:1 ratio (v/v) via cannula or syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of bromoindole).
Heat the reaction mixture to 90 °C with vigorous stirring. The reaction is typically complete within 8-12 hours. Monitor progress by TLC or GC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The resulting crude product can be purified by vacuum distillation or, if necessary, by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure 1-Propyl-7-vinyl-1H-indole.
Caption: Step-by-step workflow for the synthesis of 1-Propyl-7-vinyl-1H-indole.
Safety Precautions:
All manipulations should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
1-Bromopropane is a suspected carcinogen and reproductive toxicant; handle with care.
DMF is a skin irritant and can be absorbed through the skin; avoid direct contact.
Palladium catalysts can be pyrophoric on Celite if not handled properly. Ensure the filter cake is not allowed to dry completely in the air.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note details a highly efficient and scalable two-step synthesis of 1-Propyl-7-vinyl-1H-indole from commercially available 7-Bromo-1H-indole. The protocol employs robust and well-established N-alkylation and Suzuki-Miyaura cross-coupling reactions, providing a reliable pathway for obtaining this valuable chemical intermediate in high yield and purity. The provided step-by-step instructions and mechanistic rationale are intended to facilitate the successful implementation of this synthesis in both academic and industrial research settings.
References
Shaikh, I. A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(45), 29525-29555. Available at: [Link]
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved February 5, 2026, from [Link]
Cacho, M., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5698. Available at: [Link]
U.S. Patent No. 7,067,676 B2. (2006). N-alkylation of indole derivatives. Google Patents.
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved February 5, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. Retrieved February 5, 2026, from [Link]
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Available at: [Link]
Wang, D., & Diao, T. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2216-2228. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IND-7V-OPT
Subject: Yield Optimization & Troubleshooting for Sterically Hindered Indole Functionalization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-propyl-7-vinyl-1H-indole presents a unique "peri-position" challenge. The C7 substituent is sterically crowded by the N1-propyl group, creating a bottleneck for cross-coupling reactions. Furthermore, the resulting styrene-like vinyl moiety is highly prone to acid-catalyzed polymerization during purification.
This guide moves beyond standard textbook protocols, offering a self-validating workflow designed to maximize yield through Route A (N-alkylation
C7-Vinylation).
Module 1: The N-Alkylation Step
Objective: Quantitative conversion of 7-bromoindole to 1-propyl-7-bromoindole.
The Challenge: Steric Drag
While N-alkylation is generally trivial, the bromine atom at C7 exerts steric repulsion against the incoming propyl group. Standard weak bases (
/Acetone) often result in incomplete conversion or long reaction times.
Optimized Protocol (Ticket #101)
Reagents: 7-Bromoindole (1.0 eq), 1-Bromopropane (1.2 eq), NaH (60% in oil, 1.5 eq).
Solvent: DMF (Anhydrous) or DMSO (for faster rates).
Temperature:
.
Step-by-Step Workflow:
Deprotonation: Dissolve 7-bromoindole in anhydrous DMF (
). Cool to . Add NaH portion-wise.
Checkpoint: Wait for gas evolution (
) to cease completely (approx. 30 min). The solution should turn anion-yellow/brown.
Alkylation: Add 1-bromopropane dropwise.
Quench: Pour into ice water. Extract with EtOAc.
Troubleshooting Table: N-Alkylation
Symptom
Diagnosis
Corrective Action
Low Conversion (<50%)
Wet DMF killed the NaH.
Use fresh anhydrous DMF. Ensure NaH is active (grey, not white powder).
C-Alkylation (C3)
Reaction temperature too high.
Keep reaction at during addition.
Emulsion during workup
DMF/Water surface tension.
Wash organic layer with solution to strip DMF.
Module 2: The C7-Vinylation (Cross-Coupling)
Objective: Installing the vinyl group without dehalogenation or homocoupling.
Strategic Decision: Stille vs. Suzuki
For the 7-position, Stille Coupling is often superior due to the neutral conditions and higher tolerance for steric hindrance compared to Suzuki, which requires a base that can sometimes hydrolyze the hindered boronate intermediate.
Figure 1: Decision tree for diagnosing palladium-catalyzed cross-coupling failures.
Module 3: Purification & Stabilization (The "Hidden" Yield Killer)
Critical Warning: Vinyl indoles are electron-rich styrenes. They will polymerize on acidic silica gel or upon concentration to dryness if not stabilized.
) to the crude reaction mixture before removing the solvent.
Column Neutralization: Pre-treat your silica gel column with
(Triethylamine) in Hexanes. This neutralizes acidic sites on the silica that catalyze polymerization.
Elution: Use Hexanes/EtOAc. Do not use chlorinated solvents (DCM/CHCl3) if possible, as traces of HCl can trigger polymerization.
Storage: Store the purified oil at
under Argon, stabilized with BHT.
Frequently Asked Questions (FAQ)
Q1: Can I perform the vinylation before the N-alkylation?
Recommendation: No.
Reasoning: The N-H proton on 7-vinylindole is acidic. If you try to N-alkylate the vinyl indole using strong bases (NaH), the vinyl group becomes susceptible to nucleophilic attack or polymerization under the basic conditions. Furthermore, the N-propyl group protects the indole nitrogen from poisoning the Pd catalyst during the coupling step.
Q2: My Suzuki coupling stalls at 60% conversion. Should I add more catalyst?
Answer: Do not just add more catalyst. The issue is likely protodeboronation of the vinyl boronate or catalyst deactivation.
Fix: Switch to Vinyl MIDA boronate (slow release reagent) or add the vinyl boronate in portions (0.5 eq every 2 hours) to maintain a fresh supply of the nucleophile.
Q3: How do I remove tin residues from the Stille reaction?
Protocol: Wash the organic layer with
(Potassium Fluoride) solution. This forms insoluble , which precipitates out and can be filtered off. Alternatively, use fused KF/Silica gel in the column.
References
Palladium-Catalyzed Cross-Coupling on 7-Azaindoles/Indoles.
Source:
Relevance: Establishes the precedence for Stille/Suzuki compatibility
Technical Support Center: Stabilizing 1-Propyl-7-vinyl-1H-indole During Storage
Welcome to the technical support center for 1-Propyl-7-vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Propyl-7-vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the unwanted polymerization of this valuable monomer during storage. This resource will delve into the causality behind storage recommendations, provide actionable protocols, and offer solutions to common challenges.
Understanding the Instability: The Propensity of 1-Propyl-7-vinyl-1H-indole to Polymerize
1-Propyl-7-vinyl-1H-indole is a functionalized vinyl aromatic compound. The vinyl group, a carbon-carbon double bond, is susceptible to addition polymerization, particularly through a free-radical mechanism. This process is often initiated by external stimuli such as heat, light (UV radiation), or the presence of radical-generating impurities. The indole ring itself, being an electron-rich aromatic system, can influence the reactivity of the vinyl group, making it prone to polymerization.
Free-radical polymerization proceeds in three main stages: initiation, propagation, and termination. An initiator molecule forms free radicals, which then attack the vinyl group of a monomer, creating a new radical. This new radical can then react with other monomer molecules in a chain reaction (propagation) until the growing polymer chains are terminated.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the storage and handling of 1-Propyl-7-vinyl-1H-indole.
Q1: My previously clear, colorless solution of 1-Propyl-7-vinyl-1H-indole has become viscous and slightly yellow. What is happening?
A1: An increase in viscosity is a primary indicator that polymerization has begun. The formation of longer polymer chains from individual monomer units will significantly increase the viscosity of the solution. The yellow discoloration may be due to the formation of conjugated polymer chains or the degradation of the indole moiety under the conditions that initiated polymerization. It is crucial to assess the extent of polymerization before further use.
Q2: Can I store 1-Propyl-7-vinyl-1H-indole at room temperature?
A2: Room temperature storage is not recommended. Elevated temperatures increase the rate of spontaneous polymerization. For optimal stability, this monomer should be stored at refrigerated temperatures, typically between 2-8°C.
Q3: Is it necessary to store this compound in the dark?
A3: Absolutely. Light, particularly UV light, can provide the energy to initiate free-radical formation, leading to polymerization. Always store 1-Propyl-7-vinyl-1H-indole in an amber or opaque container to protect it from light exposure.
Q4: What is a polymerization inhibitor, and is one necessary for storing 1-Propyl-7-vinyl-1H-indole?
A4: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent or retard polymerization. For a reactive monomer like 1-Propyl-7-vinyl-1H-indole, using an inhibitor is highly recommended for long-term storage. These inhibitors act as radical scavengers, terminating the polymerization chain reaction.
Q5: What type of container is best for storing this monomer?
A5: The ideal container should be made of a material that is inert to the monomer and any added inhibitor. Glass bottles, particularly amber glass, are a good choice. If a plastic container is used, it should be made of high-density polyethylene (HDPE) or another non-reactive polymer. Ensure the container has a tight-fitting cap to prevent exposure to air.
Troubleshooting Guide
If you suspect that your sample of 1-Propyl-7-vinyl-1H-indole has started to polymerize, this guide will help you assess the situation and take appropriate action.
Observation
Potential Cause
Recommended Action
Increased viscosity of the solution.
Onset of polymerization (oligomerization).
Perform a qualitative test for polymer presence (see Experimental Protocols). If positive, the material may not be suitable for your application. Consider purification by distillation if feasible, but be aware of the thermal instability.
Formation of a solid precipitate or gel.
Advanced polymerization.
The material is likely unusable for most applications. Do not attempt to heat or dissolve the polymer, as this can be hazardous. Dispose of the material according to your institution's chemical waste guidelines.
Discoloration (yellowing or browning).
Polymer formation and/or degradation of the indole ring.
Discoloration often accompanies polymerization. Assess the purity of the material using analytical techniques like HPLC or NMR to determine if it meets the requirements of your experiment.
The material does not fully dissolve in the intended solvent.
Presence of insoluble polymer.
Filter a small aliquot of the solution. If a solid is collected, it is a strong indication of polymerization. The filtered solution may still contain soluble oligomers.
Recommended Storage Conditions
To maximize the shelf-life of 1-Propyl-7-vinyl-1H-indole, adhere to the following storage conditions:
Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduces the rate of thermal initiation of polymerization.
Light
Store in an amber or opaque container.
Prevents photo-initiation of polymerization.
Atmosphere
Inert atmosphere (e.g., argon or nitrogen).
Minimizes the presence of oxygen, which can participate in radical reactions.
Inhibitor
4-tert-Butylcatechol (TBC) at 100-200 ppm or Hydroquinone (HQ) at 200-500 ppm.
Scavenges free radicals to prevent the initiation and propagation of polymerization.
Container
Tightly sealed amber glass or HDPE bottle.
Prevents contamination and exposure to light and air.
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Detection (Precipitation Method)
This simple test can help determine if a significant amount of polymer has formed in your monomer sample.
Materials:
Your sample of 1-Propyl-7-vinyl-1H-indole.
A solvent in which the monomer is soluble but the polymer is not (e.g., methanol, hexane - preliminary tests may be needed to find the optimal solvent).
A clean test tube or small beaker.
Procedure:
Place a small amount (e.g., 0.5 mL) of your 1-Propyl-7-vinyl-1H-indole sample into the test tube.
Add an excess (e.g., 5 mL) of the non-solvent for the polymer.
Mix the solution thoroughly.
Observe the solution. The formation of a white or cloudy precipitate indicates the presence of polymer. The amount of precipitate will give a qualitative indication of the extent of polymerization.
Protocol 2: Monitoring Polymerization by Viscosity
A simple method to monitor the stability of your monomer over time is to measure its viscosity. An increase in viscosity is directly related to an increase in the average molecular weight of the sample due to polymerization.
Materials:
Ostwald viscometer or similar glass capillary viscometer.
Constant temperature water bath.
Stopwatch.
Your sample of 1-Propyl-7-vinyl-1H-indole.
A reference solvent (if determining relative viscosity).
Procedure:
Establish a baseline viscosity measurement for a fresh, unpolymerized sample of 1-Propyl-7-vinyl-1H-indole at a specific temperature.
Periodically (e.g., monthly), take a small aliquot of your stored sample.
Allow the sample to equilibrate to the temperature of the water bath.
Measure the flow time of the sample through the viscometer.
An increase in the flow time compared to the baseline measurement indicates an increase in viscosity and, therefore, the presence of polymers.
Visualizing the Mechanism
The following diagrams illustrate the free-radical polymerization of 1-Propyl-7-vinyl-1H-indole and the inhibitory action of 4-tert-butylcatechol (TBC).
Caption: Inhibition by Radical Scavenging.
References
Polymerization Inhibitors for Vinyl Aromatic Compounds. This patent describes the use of various inhibitors for preventing the polymerization of vinyl aromatic compounds during storage and processing.
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. This article discusses the synthesis and properties of N-vinylindoles, highlighting their utility as monomers. Source: MDPI, [Link]
Free Radical Vinyl Polymerization. An educational resource explaining the mechanism of free-radical polymerization of vinyl monomers. Source: Polymer Science Learning Center, [Link]
4-tert-Butylcatechol. A summary of the properties and uses of TBC, a common polymerization inhibitor. Source: Wikipedia, [Link]
Hydroquinone (EHC 157, 1994). A detailed document on the chemical properties and reactions of hydroquinone. Source: INCHEM, [Link]
Recommendations for the Storage of Elastomer Seals. This document provides general guidelines for the storage of polymer-based materials, which are applicable to the storage of monomers to prevent degradation. Source: Hutchinson, [Link]
Determination of Viscosity Average Molecular Weight of Polymer. An explanation of how viscosity measurements can be used to determine the molecular weight of polymers. Source: Amrita Vishwa Vidyapeetham Virtual Lab, [Link]
Precipitation Polymerization: A Powerful Tool for Preparation of Uniform Polymer Particles. This article describes precipitation polymerization, a method that relies on the insolubility of the polymer in the monomer/solvent mixture. Source: National Center for Biotechnology Information, [Link]
Troubleshooting
Technical Support Center: Optimizing Solvent Selection for 1-Propyl-7-vinyl-1H-indole Recrystallization
Welcome to the technical support center for the purification of 1-Propyl-7-vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 1-Propyl-7-vinyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization of this specific indole derivative. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles that will enable you to troubleshoot and adapt these methods to your specific experimental needs.
Introduction: The Challenge of Purifying Substituted Indoles
1-Propyl-7-vinyl-1H-indole, like many substituted indoles, can present unique purification challenges. The presence of both a nonpolar propyl chain and a reactive vinyl group on the indole scaffold influences its solubility profile and potential side reactions. Recrystallization is a powerful technique for achieving high purity, but its success is critically dependent on the choice of solvent.[1] An ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[2] This guide will walk you through a systematic approach to solvent selection and provide troubleshooting for common issues.
Q1: I am starting with a crude sample of 1-Propyl-7-vinyl-1H-indole. Where do I begin with solvent selection?
Underlying Principle: "Like Dissolves Like"
The structure of 1-Propyl-7-vinyl-1H-indole contains both nonpolar (propyl group, benzene ring) and moderately polar (indole nitrogen, vinyl group) features. This suggests that you should explore solvents across a range of polarities.
Step-by-Step Protocol for Solvent Screening:
Prepare Your Samples: Arrange a series of small test tubes, each containing approximately 10-20 mg of your crude 1-Propyl-7-vinyl-1H-indole.
Select a Range of Solvents: Choose a variety of solvents with differing polarities. A good starting point is presented in the table below.
Room Temperature Solubility Test: To each test tube, add the selected solvent dropwise (e.g., 0.5 mL at a time) and vortex or stir. Observe if the compound dissolves at room temperature. A good candidate solvent will not dissolve the compound, or will do so very poorly, at this stage.[3]
Elevated Temperature Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add small aliquots of the solvent until the compound fully dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound completely near its boiling point.
Cooling and Crystal Formation: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe if crystals form. The formation of a good yield of crystals upon cooling indicates a promising solvent.
Record Your Observations: Systematically record your findings in a table, as shown below.
Table 1: Solvent Properties and Template for Solubility Screening
Hot Solubility (Insoluble/Slightly Soluble/Soluble)
Crystal Formation on Cooling? (Yes/No/Oil/Precipitate)
n-Hexane
69
0.1
Toluene
111
2.4
Ethyl Acetate
77
4.4
Acetone
56
5.1
Isopropanol
82
3.9
Ethanol
78
4.3
Methanol
65
5.1
Water
100
10.2
Data compiled from various sources.
Workflow for Initial Solvent Selection
Caption: Initial solvent screening workflow.
Q2: I can't find a single solvent that works well. What should I do?
A2: If a single solvent proves inadequate, a mixed solvent system, also known as a binary solvent system, is an excellent alternative.[4] This technique involves using two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[5]
Commonly Used Mixed Solvent Systems for Indole Derivatives: [6][7]
Dissolution: Dissolve the crude 1-Propyl-7-vinyl-1H-indole in the minimum amount of the hot "good" solvent (e.g., methanol).
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal recovery.
Collection: Collect the crystals by vacuum filtration as you would for a single-solvent recrystallization.
Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[8] This is a common problem, especially if the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Decision Tree for "Oiling Out"
Caption: Troubleshooting guide for "oiling out".
Causality and Solutions:
Cause: The solution is too concentrated, causing the compound to precipitate at a temperature where it is still molten.
Solution 1: Add More Solvent. By adding more solvent, you decrease the concentration and thus lower the saturation temperature.[8] Reheat the mixture until the oil redissolves, add more solvent, and then cool slowly.
Cause: The boiling point of your solvent is higher than the melting point of your compound.
Solution 2: Change Solvents. Select a solvent with a lower boiling point.[8]
Cause: Rapid cooling.
Solution 3: Ensure Slow Cooling. Insulate the flask with glass wool or a beaker of hot water to slow down the cooling rate, allowing crystals to form properly.
Q4: No crystals are forming, even after cooling in an ice bath. What's wrong?
A4: The failure of crystals to form usually points to one of two issues: either the solution is not supersaturated (too much solvent was used), or there is an energetic barrier to nucleation.
Troubleshooting Steps:
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of pure 1-Propyl-7-vinyl-1H-indole, add a single tiny crystal to the solution.[2] This "seed crystal" acts as a template for further crystallization.
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was added.[9] Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.
Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "bad" solvent (anti-solvent) dropwise to the cold solution to decrease the compound's solubility and force crystallization.
Q5: How do I confirm the purity of my recrystallized 1-Propyl-7-vinyl-1H-indole?
A5: Assessing the purity of your final product is essential. A combination of techniques is often the most rigorous approach.
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range. Compare the melting point of your crude and recrystallized material.
Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on the same TLC plate. A successful recrystallization should show a single, clean spot for the purified product, with the impurity spots from the crude lane being absent or significantly diminished.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity.[10] An HPLC chromatogram of a pure sample will show a single major peak, with any impurities appearing as very small peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for assessing purity.[10] The spectrum of the recrystallized product should show sharp, well-defined peaks corresponding to the structure of 1-Propyl-7-vinyl-1H-indole, with a significant reduction or complete absence of impurity signals that may have been present in the crude sample.[11]
Detailed Experimental Protocol: Recrystallization of 1-Propyl-7-vinyl-1H-indole
This protocol assumes you have already identified a suitable single solvent from your screening experiments.
Dissolution: Place your crude 1-Propyl-7-vinyl-1H-indole in an appropriately sized Erlenmeyer flask. Add a stir bar and the minimum amount of your chosen solvent to create a slurry.
Heating: Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until all of the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[6]
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, catalyst residue), you must perform a hot gravity filtration. Pre-heat your filtration setup (funnel and receiving flask) with hot solvent to prevent premature crystallization in the funnel.[8]
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven.
References
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
ResearchGate. (2014). Crystallization purification of indole. Retrieved from [Link]
PubChem. (n.d.). 1-propyl-1H-indole. Retrieved from [Link]
The Royal Society of Chemistry. (2015). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Columbia University. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
Nanalysis. (2024). Recrystallization Paired with Benchtop NMR. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
Technical Support Center: Precision Synthesis of 7-Vinyl Indoles
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: 7-VIN-IND-OPT Subject: Minimizing Side Reactions and Maximizing Regioselectivity at the C7 Position Executive Summary:...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist (Process Chemistry Division)
Ticket ID: 7-VIN-IND-OPT
Subject: Minimizing Side Reactions and Maximizing Regioselectivity at the C7 Position
Executive Summary: The "C7 Paradox"
Welcome to the technical support module for 7-functionalized indoles. You are likely here because standard protocols for C2 or C3 functionalization have failed.
The Problem: The C7 position of the indole core presents a unique synthetic paradox. It is the most "benzene-like" electronically, making it less reactive to electrophilic aromatic substitution (SEAr) than the C3 position. Simultaneously, it is sterically hindered by the N-H bond (peri-interaction), making it difficult to access via standard cross-coupling without protecting group interference.
The Solution: Successful synthesis of 7-vinyl indole requires a "Defensive Synthesis" strategy—blocking the C3 pathway, protecting the Nitrogen to direct sterics, and selecting vinyl sources that resist polymerization.
Target Substrate: 7-Bromoindole or 7-Iodoindole
Reagent: Vinyl Boronic Acid derivatives
This is the most reliable route for drug development due to modularity. However, it is plagued by protodeboronation and polymerization .
Critical Control Points (CCP)
Parameter
Standard Practice (High Risk)
Optimized Protocol (Low Risk)
Technical Rationale
Vinyl Source
Vinyl Boronic Acid
Vinyl-MIDA Boronate or Potassium Vinyltrifluoroborate
Free boronic acids polymerize rapidly. MIDA/BF3K salts slowly release the active species, keeping concentration low (simulated high-dilution).
Catalyst
Pd(PPh₃)₄
Pd(OAc)₂ + SPhos or XPhos Pd G3
C7 is sterically crowded. Buchwald ligands (SPhos/XPhos) facilitate oxidative addition and reductive elimination in hindered spaces.
Base
Na₂CO₃ (aq)
K₃PO₄ (anhydrous) or CsF
Aqueous bases accelerate protodeboronation of the vinyl species. Anhydrous conditions mitigate this.
N-Protection
Free N-H
N-Tosyl (Ts) or N-Boc
Free N-H poisons Pd catalysts and allows competing N-vinylation. Electron-withdrawing groups (EWG) activate the C-Br bond.
Troubleshooting Guide: Suzuki Route
Q: My reaction stalled at 40% conversion. Adding more catalyst didn't help.
Diagnosis: Catalyst poisoning or Ligand dissociation.
Fix: If using Pd(PPh₃)₄, the PPh₃ can oxidize to O=PPh₃, killing the cycle. Switch to a Precatalyst system (e.g., XPhos Pd G3) . These are air-stable and activate only in the flask. Ensure your solvent (THF/Toluene) is rigorously degassed; oxygen induces homocoupling of the vinyl boron species.
Q: I see a major spot just below my product on TLC. It’s not starting material.
Diagnosis: This is likely 7-Ethylindole (over-reduction) or Indole dimer .
Fix: Over-reduction occurs if H₂ is generated (often from hydride sources or solvent decomposition). Ensure no hydride donors are present. If it is a dimer, lower the catalyst loading and increase the vinyl equivalent slightly (1.5 eq).
This route offers high atom economy but suffers from Regioselectivity (C2 vs C7) issues.
The "Steering" Mechanism
To hit C7, you must override the natural C2/C3 reactivity. This requires a Transient Directing Group (TDG) or a bulky N-protecting group that acts as a scaffold for the metal.
The Protocol: Use N-Di-tert-butylphosphinoyl (N-P(O)tBu₂) indole.
The Logic: The bulky t-butyl groups prevent the metal from coordinating to C2 due to steric clash, forcing the metal to swing around to the C7 position (the "wingtip" effect).
Q: I am getting a mixture of C2 and C7 vinylation.
Fix: Your directing group is too small. N-Acetyl or N-Pivaloyl often leads to C2.[1][2] Switch to N-P(O)tBu₂ or use a Rhodium catalyst (Rh(III)) which is more sensitive to these steric steering effects than Palladium.
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways in the Suzuki coupling of 7-bromoindole. The goal is to maximize the green path and block the red paths.
Figure 1: Mechanistic pathway of 7-vinyl indole synthesis via Suzuki coupling.[3][4] Green nodes indicate reagents/targets; red nodes indicate failure modes.
Frequently Asked Questions (FAQ)
Q: Can I use the Bartoli Indole Synthesis to make 7-vinyl indole directly?A:Not recommended. While Bartoli synthesis (using vinyl Grignard and 2-nitroarenes) is excellent for creating the indole core, using it to directly install a vinyl group at C7 would require a 2-nitro-3-vinylbenzene precursor, which is unstable and prone to polymerization.
Better Strategy: Use Bartoli to synthesize 7-bromoindole (using 2-bromonitrobenzene), then use the Suzuki workflow described above to install the vinyl group.
Q: How do I prevent the vinyl group from polymerizing after the reaction during workup?A: Vinyl indoles are electron-rich styrenes and are highly prone to acid-catalyzed polymerization.
Quench: Do not use acidic quench. Use saturated NH₄Cl or water.
Stabilizer: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) to your collection flask before rotary evaporation.
Purification: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites on the silica.
Q: Why is N-protection mandatory? Can't I save a step?A: Skipping protection is a false economy.
Acidity: The Indole N-H (pKa ~16) will be deprotonated by the bases used in Suzuki coupling (pKa of K₃PO₄ is higher). The resulting Indolyl anion is a poor substrate for oxidative addition at C7 due to increased electron density on the ring (deactivating the C-Br bond).
Coordination: The free Nitrogen can coordinate to Pd, shutting down the catalytic cycle.
References & Grounding
Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Protodeboronation Mechanisms: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
C7-Selective C-H Activation: Yang, Y., & Li, R. (2012). Rhodium(III)-Catalyzed C7-Position Selective Alkenylation of Indoles. Journal of the American Chemical Society.[5][6] (Demonstrates the use of bulky directing groups).
Bartoli Indole Synthesis Limits: Bartoli, G., et al. (1989).[7] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes.[7] Tetrahedron Letters, 30(16), 2129-2132.[7] Link
Use of MIDA Boronates: Knapp, D. M., et al. (2010). In Situ Generation of Anhydrous, Base-Free Boronic Acids from MIDA Boronates. Journal of the American Chemical Society, 132(34), 12048–12059. Link
For further assistance, please contact the Process Chemistry Support Desk with your specific solvent/ligand combination.
A Comparative Analysis of the Reactivity of 1-Propyl-7-vinyl-1H-indole and 1-Methyl-7-vinylindole: A Technical Guide for Chemical Researchers
In the landscape of contemporary drug discovery and materials science, vinylindoles serve as pivotal building blocks for the synthesis of complex molecular architectures. Their utility in a variety of chemical transforma...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery and materials science, vinylindoles serve as pivotal building blocks for the synthesis of complex molecular architectures. Their utility in a variety of chemical transformations, including cycloadditions, transition-metal-catalyzed cross-coupling reactions, and polymerizations, has rendered them indispensable synthetic intermediates. This guide provides an in-depth comparative analysis of the reactivity of two key vinylindole derivatives: 1-propyl-7-vinyl-1H-indole and 1-methyl-7-vinylindole. By examining the subtle yet significant interplay of electronic and steric effects imparted by the N-alkyl substituents, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Influence of N-Alkyl Substituents on Indole Reactivity: A Tale of Two Effects
The reactivity of the vinyl group at the C7 position of the indole nucleus is intrinsically linked to the nature of the substituent at the N1 position. The differing characteristics of a propyl versus a methyl group give rise to distinct electronic and steric environments that modulate the reactivity of the vinyl moiety.
Electronic Effects: A Subtle Contributor
Both methyl and propyl groups are alkyl substituents and are generally considered to be electron-donating through an inductive effect. This electron-donating nature of the N-alkyl group can increase the electron density of the indole ring system, which in turn can influence the reactivity of the C7-vinyl group. A higher electron density on the vinyl double bond can enhance its nucleophilicity, making it more susceptible to attack by electrophiles.
However, the difference in the inductive effect between a methyl and a propyl group is relatively small. While a propyl group is slightly more electron-donating than a methyl group, this difference is not expected to be the primary driver of any significant disparity in reactivity between the two molecules. Computational studies on related systems have shown that while N-substituents can influence the electronic properties of the indole ring, the effect on regioselectivity in certain reactions may not be substantial.[1]
Steric Hindrance: The Dominant Differentiator
The most significant factor distinguishing the reactivity of 1-propyl-7-vinyl-1H-indole from its 1-methyl counterpart is steric hindrance. The bulkier n-propyl group, with its larger spatial footprint, exerts a more pronounced steric effect in the vicinity of the C7-vinyl group compared to the more compact methyl group. This steric congestion can have profound implications for various chemical reactions.
For reactions that involve the approach of a bulky reagent or a transition state with significant steric demands around the C7 position, the n-propyl group is expected to present a greater steric barrier. This can lead to slower reaction rates and, in some cases, lower yields compared to the N-methyl analogue. The impact of steric hindrance on reaction outcomes is a well-documented phenomenon in organic chemistry.[2][3]
Comparative Reactivity in Key Transformations
The differential electronic and steric profiles of 1-propyl-7-vinyl-1H-indole and 1-methyl-7-vinylindole are expected to manifest in their reactivity across a range of important chemical reactions.
Palladium-Catalyzed Heck Coupling
The Heck reaction, a cornerstone of C-C bond formation, is sensitive to both electronic and steric factors.[4] In the context of coupling a partner to the vinyl group of our target molecules, the steric hindrance around the C7-vinyl moiety will likely play a crucial role.
Expected Outcome: 1-Methyl-7-vinylindole is anticipated to exhibit a higher reaction rate and potentially a better yield in Heck coupling reactions compared to 1-propyl-7-vinyl-1H-indole, particularly when a sterically demanding coupling partner is employed. The less encumbered environment around the vinyl group in the N-methyl derivative allows for a more facile approach of the palladium catalyst and the coupling partner.
Feature
1-Propyl-7-vinyl-1H-indole
1-Methyl-7-vinylindole
Rationale
Heck Coupling Rate
Slower
Faster
Increased steric hindrance from the N-propyl group impedes the approach of the bulky palladium catalyst complex.
Heck Coupling Yield
Potentially Lower
Potentially Higher
Steric congestion can lead to side reactions or incomplete conversion.
Diels-Alder Cycloaddition
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, involves the interaction of a diene with a dienophile. In this case, the 7-vinylindole can act as the dienophile. The reactivity in a Diels-Alder reaction is influenced by the electronic nature of the dienophile.[5]
Expected Outcome: The electronic differences between the N-propyl and N-methyl groups are subtle, and therefore, a dramatic difference in their Diels-Alder reactivity based solely on electronics is not anticipated. However, steric hindrance from the N-propyl group could potentially influence the approach of the diene, especially if the diene itself is sterically demanding. This could lead to a modest decrease in the reaction rate for the N-propyl derivative.
Feature
1-Propyl-7-vinyl-1H-indole
1-Methyl-7-vinylindole
Rationale
Diels-Alder Reactivity
Slightly Lower
Slightly Higher
Minor electronic differences and potential steric hindrance from the N-propyl group with bulky dienes.
Polymerization
N-vinylindoles are known to undergo polymerization to form functional polymers.[6] The rate and facility of polymerization can be influenced by the steric bulk of the substituents on the monomer.
Expected Outcome: 1-Methyl-7-vinylindole is expected to undergo polymerization more readily than 1-propyl-7-vinyl-1H-indole. The larger steric profile of the n-propyl group can hinder the approach of the propagating polymer chain to the vinyl monomer, thereby slowing down the rate of polymerization.
Feature
1-Propyl-7-vinyl-1H-indole
1-Methyl-7-vinylindole
Rationale
Rate of Polymerization
Slower
Faster
The bulkier N-propyl group presents greater steric hindrance to the approaching polymer chain.
Experimental Protocols: A Guide to Practice
The following are representative, detailed protocols for key reactions involving vinylindoles. These protocols are intended to serve as a starting point for experimental design and should be optimized for the specific substrates and desired outcomes.
General Protocol for Heck Coupling of 7-Vinylindoles
This protocol outlines a typical procedure for the palladium-catalyzed Heck coupling of a 7-vinylindole with an aryl halide.
Materials:
1-Alkyl-7-vinyl-1H-indole (1.0 eq)
Aryl halide (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq)
Triethylamine (Et₃N, 2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
To an oven-dried Schlenk tube, add 1-alkyl-7-vinyl-1H-indole, aryl halide, Pd(OAc)₂, and P(o-tol)₃.
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
Add anhydrous DMF and Et₃N via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove the palladium catalyst.[7]
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
A Senior Application Scientist's Guide to the Proper Disposal of 1-Propyl-7-vinyl-1H-indole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Propyl-7-vinyl-1H-indole. As a specialized heterocyclic compound, its disposal requires a nuanced understanding of its c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Propyl-7-vinyl-1H-indole. As a specialized heterocyclic compound, its disposal requires a nuanced understanding of its constituent chemical moieties—the indole core and the vinyl group—to mitigate potential risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure a culture of safety and regulatory adherence in the laboratory.
Hazard Assessment: A Proactive Approach
Given that a specific Safety Data Sheet (SDS) may not be readily available for this custom or novel compound, a risk assessment based on its chemical structure is the first and most critical step. This approach allows us to anticipate potential hazards by examining its functional groups.
The Indole Nucleus: Indole and its derivatives are biologically active, and high concentrations can exhibit toxicity by disrupting cellular membrane potential and inhibiting energy production.
The Vinyl Group: The presence of a vinyl functional group is a significant safety consideration. Vinyl compounds, such as vinyl chloride, are often flammable and can undergo polymerization, which can be dangerously exothermic. Furthermore, many vinyl derivatives are classified as known or suspected carcinogens.
Based on this structural analysis, 1-Propyl-7-vinyl-1H-indole must be handled as a hazardous waste with potential carcinogenic, toxic, and flammable properties. All disposal procedures must reflect this classification.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for disposal, ensure the appropriate PPE is worn. The selection of PPE is directly informed by the anticipated hazards.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles with side protection
Protects against splashes of the chemical or contaminated solvents.
Hand Protection
Nitrile gloves (double-gloving recommended)
Provides a barrier against dermal absorption. Check for breakthrough time if handling for extended periods.
Body Protection
Flame-resistant laboratory coat
Protects against splashes and provides a layer of protection from potential flammability.
Respiratory Protection
Work within a certified chemical fume hood
Ensures that potentially harmful vapors or aerosols are not inhaled.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is paramount to prevent dangerous chemical reactions within the waste container. The cardinal rule is to never mix incompatible wastes.
Container Selection:
Use a leak-proof, sealable container made of a material compatible with the chemical and any solvents used (e.g., a glass bottle with a screw cap).
Do not use the original container if it is compromised.
Ensure the container is clean and dry before adding waste.
Segregation Protocol:
Designate a Waste Stream: 1-Propyl-7-vinyl-1H-indole waste should be collected as halogen-free organic solvent waste .
Avoid Mixing:
Do NOT mix with aqueous waste.
Do NOT mix with halogenated solvent waste.
Do NOT mix with strong acids, bases, or oxidizing agents. Oxidizers can initiate violent polymerization of the vinyl group.
Solid vs. Liquid:
Liquid Waste: Collect solutions of the compound in a designated liquid waste container.
Solid Waste: Collect pure compound or contaminated solids (e.g., weighing paper, contaminated gloves) in a separate, clearly labeled solid waste container.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and storing 1-Propyl-7-vinyl-1H-indole waste in a Satellite Accumulation Area (SAA) pending pickup by a licensed hazardous waste disposal vendor.
Step 1: Prepare the Waste Container
Select an appropriate container as described in Section 3.
Affix a "Hazardous Waste" label to the container. The label must include:
The words "Hazardous Waste"
The full chemical name: "1-Propyl-7-vinyl-1H-indole"
A list of all components and their approximate percentages (including solvents).
The relevant hazard characteristics (e.g., "Flammable," "Toxic," "Carcinogen Suspect").
Step 2: Transfer the Waste
Perform all transfers inside a certified chemical fume hood.
Carefully pour or transfer the waste into the labeled container.
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 3: Secure and Store the Container
Tightly seal the container cap immediately after adding waste. Containers must remain closed except when actively adding waste.
Wipe the exterior of the container clean of any residual contamination.
Place the sealed container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation.
Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.
Step 4: Arrange for Disposal
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
Do not dispose of this chemical down the drain or in the regular trash. This is a violation of regulations set forth by the Environmental Protection Agency (EPA).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Propyl-7-vinyl-1H-indole.
Caption: Workflow for the safe disposal of 1-Propyl-7-vinyl-1H-indole.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
Alert Personnel: Immediately alert others in the vicinity.
Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.
Control Ignition Sources: If the spill is significant, extinguish any nearby open flames and turn off spark-producing equipment.
Manage Small Spills:
Ensure you are wearing the appropriate PPE.
Contain the spill using a chemical spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
Once absorbed, carefully scoop the material into a designated solid hazardous waste container.
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.
Regulatory Compliance
Adherence to these procedures ensures compliance with key regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Key regulatory touchstones include the EPA's Resource Conservation and Recovery Act (RCRA) for hazardous waste management and OSHA's Hazard Communication Standard. Your institution's EHS office is the ultimate authority and resource for ensuring compliance with all local, state, and federal regulations.
References
Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
Linde Gas. (2016, August 24). SAFETY DATA SHEET Vinyl chloride, stabilized. Retrieved from [Link]
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